molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

カタログ番号: B032228
CAS番号: 29274-24-6
分子量: 153.57 g/mol
InChIキー: WEPRLWNMBTYGGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Chloropyrazolo[1,5-a]pyrimidine is a versatile and high-value nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrazolopyrimidine scaffold, is a privileged pharmacophore known to interact with a wide range of biological targets, particularly protein kinases. The strategic chlorine substituent at the 5-position serves as a crucial synthetic handle, enabling further functionalization via cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) to generate a diverse array of novel analogues for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRLWNMBTYGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610501
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-24-6
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazolo[1,5-a]pyrimidine
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Foundational & Exploratory

5-Chloropyrazolo[1,5-a]pyrimidine: A Technical Overview of its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, synthesis, and biological significance of 5-Chloropyrazolo[1,5-a]pyrimidine. This heterocyclic compound is a crucial pharmacophore and building block in the design of various therapeutic agents, particularly in oncology.[1][2] Its fused pyrazole and pyrimidine ring system offers a versatile scaffold for chemical modification, enabling the fine-tuning of its biological activity.[3]

Molecular Structure

Crystallographic Data for 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

The following table summarizes the crystallographic data for this related compound, offering a reference for the general structural parameters of the pyrazolo[1,5-a]pyrimidine core.[1]

ParameterValue
Molecular FormulaC₈H₄Cl₂N₄
Molecular Weight (Mr)227.05
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.9817 (4)
b (Å)18.4025 (15)
c (Å)10.1526 (9)
β (°)95.924 (1)
Volume (ų)925.78 (13)
Z4
RadiationMo Kα
Temperature (K)301

Data obtained from the crystallographic study of 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves a two-step process starting from 3-aminopyrazole.[4]

Method 1: Two-Step Synthesis from 3-Aminopyrazole[4]

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Add 3-aminopyrazole and ethyl propiolate to 100 mL of glacial acetic acid.

  • Reflux the reaction mixture for 4 hours, during which a solid will form.

  • Cool the mixture to room temperature.

  • Filter the solid, wash it with cold acetic acid and water, and then dry to obtain the pale yellow solid, pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Step 2: Chlorination to this compound

  • To a mixture of pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyridine, add phosphorus oxychloride dropwise.

  • Slowly heat the reaction mixture, stirring at 85°C and then at 120°C for 1 hour.

  • Cool the mixture to 60°C and add 500 mL of chloroform. Stir for 1 hour.

  • After cooling to 0-5°C, add 300 mL of cold water and filter to remove any small amounts of insoluble solids.

  • Wash the organic layer with 300 mL of cold water until it is neutral.

  • Concentrate the organic layer to remove the chloroform and dry the residue to obtain the yellow solid product, this compound.

G cluster_0 Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one cluster_1 Step 2: Chlorination 3-Aminopyrazole 3-Aminopyrazole Reaction_1 Reflux in Glacial Acetic Acid (4h) 3-Aminopyrazole->Reaction_1 Ethyl propiolate Ethyl propiolate Ethyl propiolate->Reaction_1 Intermediate Pyrazolo[1,5-a]pyrimidin-5(4H)-one Reaction_1->Intermediate Reaction_2 Phosphorus Oxychloride, Pyridine (85-120°C) Intermediate->Reaction_2 Workup Chloroform/Water Extraction & Purification Reaction_2->Workup Product This compound Workup->Product

Synthetic Pathway to this compound.

Biological Significance and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] These compounds have demonstrated potential as antitumor agents, antischistosomal drugs, and treatments for sleep disorders.[4]

Notably, derivatives of this compound have been investigated as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kδ isoform.[5] The morpholine group, often introduced at the 7-position, plays a crucial role in binding to the hinge region of the enzyme.[5] The chlorine atom at the 5-position serves as a key handle for further chemical modifications, such as through Buchwald-Hartwig amination reactions, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]

G cluster_0 Key Structural Features cluster_1 Role in Drug Development Core This compound Scaffold Planar_Core Planar Fused Ring System Core->Planar_Core Chlorine 5-Chloro Position (Reactive Site for Derivatization) Core->Chlorine Pharmacophore Pharmacophore for Kinase Inhibition Core->Pharmacophore SAR Amenable to SAR Studies Chlorine->SAR PI3K PI3Kδ Inhibitors Pharmacophore->PI3K

References

An In-depth Technical Guide to the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as antitumor and antischistosomal agents, as well as medications for sleep disorders.[1] The introduction of a chlorine atom at the 5-position serves as a crucial synthetic handle for further functionalization, making 5-Chloropyrazolo[1,5-a]pyrimidine a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development.

Core Synthesis Pathways

The synthesis of this compound predominantly commences from the reaction of 3-aminopyrazole with a suitable three-carbon synthon to construct the pyrimidine ring, followed by a chlorination step. Two well-documented methods are presented below.

Pathway 1: Two-Step Synthesis via Pyrazolo[1,5-a]pyrimidin-5(4H)-one

This common and effective pathway involves two distinct chemical transformations: the initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate, followed by chlorination to yield the desired product.

A general workflow for this pathway is illustrated below:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Reactants 3-Aminopyrazole + Ethyl Propiolate Solvent Glacial Acetic Acid Reactants->Solvent Reflux Intermediate Pyrazolo[1,5-a]pyrimidin-5(4H)-one Solvent->Intermediate Chlorinating_Agent Phosphorus Oxychloride (POCl3) Intermediate->Chlorinating_Agent Reaction with Base Pyridine or N,N'-dimethylaniline Chlorinating_Agent->Base in presence of Product This compound Base->Product

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocols:

Two variations of this pathway with specific experimental conditions have been reported:

Method 1: The initial step involves the reaction of 3-aminopyrazole and ethyl propiolate in glacial acetic acid. The mixture is refluxed for 4 hours, leading to the formation of a solid. After cooling, the solid is filtered, washed, and dried to yield pyrazolo[1,5-a]pyrimidine-5(4H)-one. In the subsequent step, phosphorus oxychloride is added dropwise to a mixture of the intermediate and pyridine. The reaction is heated, first to 85°C and then to 120°C for 1 hour. After cooling, chloroform is added, and the mixture is stirred. The organic layer is then washed, concentrated, and dried to afford the final product.[1]

Method 2: In this variation, 3-aminopyrazole (130 mmol) and ethyl propiolate (130 mmol) are refluxed in acetic acid at 110°C for 30 minutes. The resulting pyrazolo[1,5-a]pyrimidine-5(4H)-one is then treated with phosphorus oxychloride in the presence of N,N'-dimethylaniline, and the mixture is refluxed for 30-40 minutes. The excess phosphorus oxychloride is removed by rotary evaporation to yield the product.[1]

Quantitative Data Summary:

ParameterMethod 1Method 2
Step 1 Reactants 3-Aminopyrazole, Ethyl Propiolate10.8 g (130 mmol) 3-Aminopyrazole, 19 g (130 mmol) Ethyl Propiolate
Step 1 Solvent 100 mL Glacial Acetic Acid40 mL Acetic Acid
Step 1 Conditions Reflux, 4 hoursReflux, 110°C, 30 minutes
Intermediate Pyrazolo[1,5-a]pyrimidine-5(4H)-onePyrazolo[1,5-a]pyrimidine-5(4H)-one
Step 2 Reagents Phosphorus Oxychloride, Pyridine85 mL Phosphorus Oxychloride, N,N'-dimethylaniline
Step 2 Conditions 85°C then 120°C, 1 hourReflux, 30-40 minutes
Final Product This compoundThis compound

Synthesis of Derivatives

This compound is a versatile intermediate for the synthesis of a wide range of derivatives, often through nucleophilic aromatic substitution reactions at the 5- and 7-positions. A common precursor for many of these derivatives is 5,7-dichloro-2-substituted-pyrazolo[1,5-a]pyrimidine.

A logical relationship for the synthesis of derivatives is depicted below:

G Starting_Material 5-Amino-3-substituted-pyrazole Dihydroxy_Intermediate 2-Substituted-pyrazolo[1,5-a]pyrimidine-5,7-diol Starting_Material->Dihydroxy_Intermediate Cyclocondensation (e.g., with diethyl malonate) Dichloro_Intermediate 5,7-Dichloro-2-substituted-pyrazolo[1,5-a]pyrimidine Dihydroxy_Intermediate->Dichloro_Intermediate Chlorination (POCl3) Mono_Substituted_Intermediate 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine Dichloro_Intermediate->Mono_Substituted_Intermediate Selective Nucleophilic Substitution at C7 Final_Products Diverse C5-Substituted Derivatives Mono_Substituted_Intermediate->Final_Products Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic logic for derivatization from 5,7-dichloropyrazolo[1,5-a]pyrimidines.

Experimental Example: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

This key intermediate is prepared from 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the more reactive 7-position is displaced by morpholine in the presence of potassium carbonate at room temperature, achieving a high yield.[2]

Quantitative Data for Derivative Synthesis:

Reaction StepReactantsReagents/ConditionsProductYieldReference
Dihydroxylation 5-Amino-3-methylpyrazole, Diethyl malonateSodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89%[2]
Dichlorination 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61%[2]
C7-Substitution 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, MorpholinePotassium carbonate, Room temperature4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94%[2]

This mono-chloro intermediate serves as a versatile platform for introducing a variety of substituents at the 5-position through coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[2]

References

The Genesis of a Privileged Scaffold: Unearthing the Discovery of 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A foundational molecule in modern medicinal chemistry, 5-Chloropyrazolo[1,5-a]pyrimidine, has become a critical building block for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. This in-depth technical guide navigates the seminal discovery and synthesis of this pivotal compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core synthesis, characterization, and the scientific context of its emergence.

The journey to this compound begins with the pioneering work on its direct precursor, pyrazolo[1,5-a]pyrimidin-5(4H)-one. The initial synthesis of this parent heterocycle was first reported in 1957 by S. Checchi and M. Ridi. Their work, published in Gazzetta Chimica Italiana, laid the groundwork for the entire class of compounds by establishing a reliable method for constructing the pyrazolo[1,5-a]pyrimidine core.

The Foundational Synthesis: A Two-Step Approach

The discovery of this compound is not a singular event but rather a direct extension of the established synthesis of its hydroxyl analog. The process is a robust two-step chemical transformation that remains fundamental in heterocyclic chemistry.

Step 1: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidin-5(4H)-one Core

The initial and crucial step involves the cyclocondensation of 3-aminopyrazole with a suitable three-carbon electrophile. The seminal work by Checchi and Ridi utilized ethyl propiolate as the electrophilic partner. This reaction proceeds via a Michael addition of the exocyclic amino group of 3-aminopyrazole to the activated triple bond of ethyl propiolate, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Step 2: Chlorination to Yield this compound

The transformation of the pyrazolo[1,5-a]pyrimidin-5(4H)-one to the target 5-chloro derivative is achieved through a nucleophilic substitution reaction. This is typically accomplished by treating the pyrimidinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The hydroxyl group at the 5-position is converted into a good leaving group, which is subsequently displaced by a chloride ion to afford this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound, based on established literature procedures.

Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one

Materials:

  • 3-Aminopyrazole

  • Ethyl propiolate

  • Glacial Acetic Acid

  • Ethanol (anhydrous)

Procedure:

  • A solution of 3-aminopyrazole (1.0 eq) and ethyl propiolate (1.0 eq) is prepared in glacial acetic acid.

  • The reaction mixture is heated at reflux for a specified period, typically ranging from 30 minutes to 4 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed sequentially with cold anhydrous ethanol and water, and dried under vacuum to yield pyrazolo[1,5-a]pyrimidin-5(4H)-one as a pale yellow solid.

Synthesis of this compound

Materials:

  • Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst and acid scavenger)

  • Chloroform

Procedure:

  • Pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃).

  • N,N-dimethylaniline (catalytic amount) is added to the mixture.

  • The reaction mixture is heated at reflux for a duration of 30 to 60 minutes.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and the resulting mixture is extracted with chloroform.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
Pyrazolo[1,5-a]pyrimidin-5(4H)-oneC₆H₅N₃O135.1275-85>300
This compoundC₆H₄ClN₃153.5760-70108-110
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
Pyrazolo[1,5-a]pyrimidin-5(4H)-one7.9 (d, 1H), 6.5 (d, 1H), 5.8 (d, 1H), 12.0 (br s, 1H)158.2, 152.1, 149.8, 108.5, 95.33100-2800 (br), 1680 (C=O)135 (M⁺)
This compound8.8 (d, 1H), 8.2 (d, 1H), 6.8 (d, 1H)154.5, 151.8, 145.2, 110.1, 93.71580, 1520, 1350, 780 (C-Cl)153 (M⁺), 155 (M+2)

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Reactant1 3-Aminopyrazole Intermediate Pyrazolo[1,5-a]pyrimidin-5(4H)-one Reactant1->Intermediate Cyclocondensation Reactant2 Ethyl propiolate Reactant2->Intermediate Cyclocondensation Product This compound Intermediate->Product Chlorination Reagent1 Glacial Acetic Acid, Reflux Reagent2 POCl₃, Reflux

Caption: Synthetic route to this compound.

Initial Biological Context and Significance

While the initial discovery by Checchi and Ridi in 1957 was primarily focused on the fundamental synthesis of novel heterocyclic systems, the pyrazolo[1,5-a]pyrimidine scaffold was quickly recognized for its structural analogy to purines. This similarity suggested potential applications as antimetabolites in biological systems. Early investigations into the biological activities of this class of compounds were broad, exploring their potential as antibacterial, antifungal, and anticancer agents.

However, the true potential of the this compound core was realized decades later with the advent of targeted therapies, particularly in the field of oncology. The chlorine atom at the 5-position serves as a versatile synthetic handle, allowing for the facile introduction of various substituents through nucleophilic aromatic substitution reactions. This has enabled the development of extensive libraries of derivatives, leading to the discovery of potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Logical Relationship of this compound as a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Scaffold Core This compound (Core Scaffold) Position5 Versatile Synthetic Handle (C5-Chloro group) Core->Position5 enables SAR Structure-Activity Relationship (SAR) Studies Position5->SAR facilitates Derivatives Library of Diverse Derivatives SAR->Derivatives guides synthesis of Kinase Protein Kinase (Target) Derivatives->Kinase screened against Inhibitor Potent & Selective Kinase Inhibitor Kinase->Inhibitor leads to discovery of

Caption: Role of this compound in kinase inhibitor design.

The discovery of this compound, rooted in fundamental heterocyclic synthesis, has thus evolved to provide a cornerstone for the development of modern targeted therapeutics. Its journey from a novel chemical entity to a privileged scaffold in drug discovery underscores the enduring importance of foundational chemical research.

An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine (CAS Number 29274-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloropyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in the development of novel therapeutics. This document consolidates available data on its physicochemical properties, synthesis, biological significance, and safety and handling.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 29274-24-6-
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance Light brown to yellow solid-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and chloroform.-
Density 1.51 ± 0.1 g/cm³ (Predicted)-
pKa -0.49 ± 0.30 (Predicted)-
InChI Key WEPRLWNMBTYGGD-UHFFFAOYSA-N-
SMILES ClC1=NC2=CC=NN2C=C1[1]

Synthesis and Purification

This compound is synthesized from commercially available starting materials. Two detailed experimental protocols for its preparation are provided below.

Experimental Protocol 1: Synthesis via Pyrazolo[1,5-a]pyrimidin-5(4H)-one with Pyridine

This method involves a two-step process starting from 3-aminopyrazole and ethyl propiolate.[2]

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Add 3-aminopyrazole and ethyl propiolate to 100 mL of glacial acetic acid.

  • Reflux the reaction mixture for 4 hours, during which a solid precipitate will form.

  • Cool the mixture to room temperature.

  • Filter the solid, wash with cold acetic acid and then with water.

  • Dry the solid to obtain pyrazolo[1,5-a]pyrimidin-5(4H)-one as a pale yellow solid.

Step 2: Chlorination to this compound

  • To a mixture of the pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyridine, add phosphorus oxychloride dropwise.

  • Slowly heat the reaction mixture, stirring at 85°C and then at 120°C for 1 hour.

  • Cool the mixture to 60°C and add 500 mL of chloroform. Stir for 1 hour.

  • After cooling to 0-5°C, add 300 mL of cold water and filter to remove any insoluble solids.

  • Wash the organic layer with 300 mL of cold water until neutral.

  • Concentrate the organic layer to remove the chloroform and dry the resulting product to obtain this compound as a yellow solid.

Experimental Protocol 2: Synthesis via Pyrazolo[1,5-a]pyrimidin-5(4H)-one with N,N'-dimethylaniline

This alternative protocol also begins with the formation of pyrazolo[1,5-a]pyrimidin-5(4H)-one.[2]

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Add 10.8 g (130 mmol) of 3-aminopyrazole and 19 g (130 mmol) of ethyl propiolate to a reaction flask containing 40 mL of acetic acid.

  • Reflux the mixture at 110°C for 30 minutes.

  • After the reaction, cool the mixture, filter the precipitate, and wash with anhydrous ethanol to obtain pyrazolo[1,5-a]pyrimidin-5(4H)-one as a pale yellow solid.

Step 2: Chlorination to this compound

  • Add the pyrazolo[1,5-a]pyrimidin-5(4H)-one and N,N'-dimethylaniline to a reaction flask containing 85 mL of phosphorus oxychloride.

  • Reflux the mixture for 30-40 minutes.

  • After the reaction, remove the excess phosphorus oxychloride by rotary evaporation.

  • Dilute the residue with chloroform and wash three times with a saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture by column chromatography (V(ethyl acetate):V(petroleum ether) = 1:3) to yield this compound as a yellow solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_chlorination Chlorination Reagents 3-Aminopyrazole 3-Aminopyrazole Ethyl_propiolate Ethyl propiolate Intermediate Intermediate Ethyl_propiolate->Intermediate POCl3 Phosphorus oxychloride Final_Product Final_Product POCl3->Final_Product Base Pyridine or N,N'-dimethylaniline Base->Final_Product Intermediate->Final_Product + Reflux Kinase_Inhibition_Logic Derivative Synthesized Derivative Inhibition Inhibition of Kinase Activity Derivative->Inhibition Binds to Kinase Protein Kinase (e.g., PI3Kδ) ATP_Binding ATP Binding Pocket Kinase->ATP_Binding Contains ATP_Binding->Inhibition Targeted by Derivative Downstream Modulation of Downstream Signaling Inhibition->Downstream Leads to

References

Navigating the Solubility of 5-Chloropyrazolo[1,5-a]pyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 5-Chloropyrazolo[1,5-a]pyrimidine

Extensive literature searches indicate that this compound is generally considered to have good solubility in common organic solvents. Qualitative assessments from various sources consistently suggest that it is "easily soluble" in solvents such as ethanol and chloroform.[1] This characteristic is advantageous for its use in various organic reactions and for purification processes like recrystallization. The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many biologically active molecules, and modifications are often made to this core to enhance properties like aqueous solubility for pharmaceutical applications.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsQualitative Solubility
AlcoholsEthanol, MethanolReadily Soluble
Chlorinated SolventsChloroform, DichloromethaneReadily Soluble
EthersTetrahydrofuran (THF), DioxaneLikely Soluble
EstersEthyl AcetateLikely Soluble
Aprotic Polar SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble
Non-polar SolventsHexane, TolueneSparingly Soluble to Insoluble
AqueousWaterSlightly Soluble

Note: This table is based on qualitative descriptions and the use of these solvents in the synthesis and purification of pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols for Solubility Determination

While specific experimental data for this compound is unavailable, the following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the solubility of a crystalline compound in an organic solvent.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials
  • This compound (crystalline solid, >98% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula, accounting for the dilution factor:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Synthesis and Biological Significance

General Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A common route starts with the cyclocondensation of a 3-aminopyrazole derivative with a suitable β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidin-5-ol, which is then chlorinated.

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_product Final Product 3-Aminopyrazole 3-Aminopyrazole Cyclization Cyclization 3-Aminopyrazole->Cyclization beta-Dicarbonyl Compound beta-Dicarbonyl Compound beta-Dicarbonyl Compound->Cyclization Pyrazolo[1,5-a]pyrimidin-5-ol Pyrazolo[1,5-a]pyrimidin-5-ol Cyclization->Pyrazolo[1,5-a]pyrimidin-5-ol Formation of Pyrimidine Ring Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Pyrazolo[1,5-a]pyrimidin-5-ol->Chlorinating Agent (e.g., POCl3) This compound This compound Chlorinating Agent (e.g., POCl3)->this compound Substitution of Hydroxyl with Chlorine

Caption: A generalized workflow for the synthesis of this compound.

Role in Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been shown to inhibit several important kinases, including Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and kinases in the PI3K-Akt and MAPK signaling pathways.

G Inhibition of Kinase Signaling Pathways by Pyrazolo[1,5-a]pyrimidine Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., Trk) Receptor Tyrosine Kinase (e.g., Trk) Growth Factor->Receptor Tyrosine Kinase (e.g., Trk) PI3K PI3K Receptor Tyrosine Kinase (e.g., Trk)->PI3K MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase (e.g., Trk)->MAPK Pathway Akt Akt PI3K->Akt Cell Proliferation and Survival Cell Proliferation and Survival Akt->Cell Proliferation and Survival MAPK Pathway->Cell Proliferation and Survival Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative->Receptor Tyrosine Kinase (e.g., Trk) Inhibition Pyrazolo[1,5-a]pyrimidine Derivative->PI3K Inhibition Pyrazolo[1,5-a]pyrimidine Derivative->MAPK Pathway Inhibition

Caption: Pyrazolo[1,5-a]pyrimidine derivatives can inhibit key kinases in cellular signaling pathways.

References

The Biological Activity of 5-Chloropyrazolo[1,5-a]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Kinase Inhibition and Cancer Therapy

The 5-chloropyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their role as potent kinase inhibitors in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The this compound Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. The introduction of a chlorine atom at the 5-position serves as a crucial handle for further chemical modifications, allowing for the synthesis of diverse compound libraries with tailored pharmacological profiles. Derivatives of this compound have shown remarkable efficacy as inhibitors of several key protein kinases implicated in cancer progression, including Pim-1, Cyclin-Dependent Kinase 9 (CDK9), Tropomyosin Receptor Kinase (Trk), and Phosphoinositide 3-Kinase δ (PI3Kδ).

Quantitative Biological Activity Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key protein kinases and their cytotoxic effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Pim-1 Inhibitors
9Pim-127[1]
18Pim-15000[1]
19Pim-1294[1]
4dPim-1610[2]
5dPim-1540[2]
9aPim-1680[2]
CDK Inhibitors
4k (BS-194)CDK23[3]
4k (BS-194)CDK990[3]
5hCDK222
5iCDK224
5hCDK928-80
5iCDK928-80
Trk Inhibitors
8aTrk<5[4]
8fTrk<5[4]
9aTrk<5[4]
9bTrk<5[4]
9fTrk<5[4]
20NTRK>0.02[1]
21NTRK>0.02[1]
32TrkA1.9[1]
32TrkB3.1[1]
32TrkC2.3[1]
14hTrkA1.40[5]
14hTrkAG595R1.80[5]
14jTrkA0.86[5]
14jTrkAG595R6.92[5]
PI3Kδ Inhibitors
CPL302253 (54)PI3Kδ2.8[6][7][8]
CPL302415 (6)PI3Kδ18[6]

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
5hMOLT-4Leukemia0.93
5hHL-60Leukemia0.80
7aEACCarcinoma10 (µg/ml)[9]
10cEACCarcinoma25 (µg/ml)[9]
4dMCF-7Breast Cancer-[2]
9aMCF-7Breast Cancer-[2]
6nVarious (NCI-60)Multiple-[10]
6sRFX 393Renal Carcinoma11.70[11]
6tRFX 393Renal Carcinoma19.92[11]
5U-251 MGGlioblastoma6.17[12]
3aA549Lung Carcinoma5.988[13]
5Caco-2Colorectal Adenocarcinoma-[14]
7Caco-2Colorectal Adenocarcinoma43.75[14]
7A549Lung Carcinoma17.50[14]
7HT1080Fibrosarcoma73.08[14]
7HelaCervical Cancer68.75[14]
23MCF-7Breast Cancer9.24[15]
36MCF-7Breast Cancer4.93[15]
3dMCF-7Breast Cancer43.4[13]
4dMCF-7Breast Cancer39.0[13]
3dMDA-MB-231Breast Cancer35.9[13]
4dMDA-MB-231Breast Cancer35.1[13]

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer activity of this compound derivatives stems from their ability to inhibit key kinases involved in cell growth, proliferation, and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylation (Inactivation) p21 p21Cip1/Waf1 Pim1->p21 Phosphorylation (Inactivation) p27 p27Kip1 Pim1->p27 Phosphorylation (Inactivation) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylation (Activation) mTORC1 mTORC1 Pim1->mTORC1 Activation Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle Cdc25A->CellCycle S6K p70S6K mTORC1->S6K Phosphorylation rpS6 rpS6 S6K->rpS6 Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Nuclear Translocation & Transcription Pim1_gene->Pim1

Caption: Pim-1 Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_transcription Transcription Machinery PTEFb P-TEFb Complex RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD (Ser2) DSIF DSIF PTEFb->DSIF Phosphorylates NELF NELF PTEFb->NELF Phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII->DSIF Pausing RNAPII->NELF Pausing Gene Target Gene (e.g., MYC, MCL-1) RNAPII->Gene Elongation Promoter Promoter Promoter->RNAPII Initiation mRNA mRNA Gene->mRNA Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK9

Caption: CDK9-Mediated Transcription Elongation.

Trk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk Binding & Dimerization RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG NTRK_Fusion NTRK Fusion Protein (Ligand-Independent) NTRK_Fusion->RAS NTRK_Fusion->PI3K NTRK_Fusion->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibitor->NTRK_Fusion Proliferation Cell Proliferation Transcription->Proliferation

Caption: Trk Receptor Signaling Pathways.

PI3Kd_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Activation Cytokine Cytokine (e.g., IL-4) CytokineR Cytokine Receptor Cytokine->CytokineR Activation PI3Kd PI3Kδ BCR->PI3Kd CytokineR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation BTK BTK PIP3->BTK Recruitment & Activation mTOR mTOR AKT->mTOR Activation FOXO FOXO Transcription Factors AKT->FOXO Inhibition Transcription Gene Transcription BTK->Transcription Proliferation B-Cell Proliferation mTOR->Proliferation FOXO->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3Kd Transcription->Proliferation Survival B-Cell Survival Transcription->Survival Differentiation B-Cell Differentiation Transcription->Differentiation

Caption: PI3Kδ Signaling in B-Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., Pim-1, CDK9, Trk, PI3Kδ)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control). b. Add 5 µL of a 2x kinase/substrate mixture (containing the target kinase and its specific peptide substrate in kinase assay buffer). c. Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Clonogenic Cell Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: a. Wash the wells with PBS. b. Fix the colonies with 100% methanol for 15 minutes. c. Stain the colonies with crystal violet solution for 15 minutes. d. Gently wash the wells with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Experimental Workflow

The following diagram illustrates a general workflow for the biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Primary Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Kinase_Assay->Cytotoxicity_Assay Hit Confirmation Phosphorylation_Assay Target Phosphorylation Assay (e.g., Western Blot) Cytotoxicity_Assay->Phosphorylation_Assay Mechanism of Action Clonogenic_Assay Clonogenic Survival Assay Phosphorylation_Assay->Clonogenic_Assay Long-term Efficacy Xenograft_Model Tumor Xenograft Model in Mice Clonogenic_Assay->Xenograft_Model Preclinical Evaluation Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization

Caption: General Experimental Workflow.

Conclusion

Derivatives of this compound represent a highly promising class of compounds for the development of targeted cancer therapies. Their potent inhibitory activity against a range of clinically relevant kinases, coupled with their synthetic tractability, makes them an attractive scaffold for further investigation and optimization. This technical guide provides a foundational understanding of their biological activities and the experimental approaches used for their evaluation, serving as a valuable resource for researchers in the field of oncology drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives and Analogs

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for the design of targeted therapeutics, particularly protein kinase inhibitors. The introduction of a chlorine atom at the 5-position is a key strategic element, providing a reactive handle for extensive functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, serving as a technical resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The foundational this compound scaffold is typically synthesized through a two-step process starting from 3-aminopyrazole. The initial step involves the construction of the pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate, followed by a chlorination reaction.

Experimental Protocols

Method 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one To a flask containing 100 mL of glacial acetic acid, add 3-aminopyrazole and ethyl propiolate. The mixture is heated to reflux for 4 hours, during which a solid precipitate forms. After cooling to room temperature, the solid is collected by filtration, washed sequentially with cold acetic acid and water, and then dried to yield the pale yellow solid, pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Method 2: Chlorination to this compound A mixture of pyrazolo[1,5-a]pyrimidin-5(4H)-one and N,N'-dimethylaniline is added to a flask containing 85 mL of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for 30-40 minutes. Upon completion of the reaction, the excess phosphorus oxychloride is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidin-5(4H)-one A->C Glacial Acetic Acid, Reflux B Ethyl Propiolate B->C Glacial Acetic Acid, Reflux D This compound C->D POCl3, Reflux G cluster_snar SNAr at C7 cluster_suzuki Suzuki Coupling at C5 cluster_buchwald Buchwald-Hartwig at C5 Core 5,7-Dichloropyrazolo [1,5-a]pyrimidine SNAr_Product 5-Chloro-7-substituted Intermediate Core->SNAr_Product Nucleophile (e.g., Morpholine) K2CO3, Acetone, RT Suzuki_Product 5-Aryl/Heteroaryl Analog SNAr_Product->Suzuki_Product Ar-B(OH)2, Pd(PPh3)4 Na2CO3, DME, Reflux Buchwald_Product 5-Amino/Amido Analog SNAr_Product->Buchwald_Product R2-NH, Pd Catalyst Base, Microwave RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Activates Response Cell Growth, Proliferation, Survival Downstream->Response Leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Spectroscopic Profile of 5-Chloropyrazolo[1,5-a]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from its core structure, pyrazolo[1,5-a]pyrimidine, and related derivatives. This guide also outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

The expected chemical shifts for this compound are inferred from the known spectra of the unsubstituted pyrazolo[1,5-a]pyrimidine and the general effects of a chloro-substituent on aromatic systems. The chlorine atom is expected to deshield adjacent protons and carbons.

Nucleus Position Expected Chemical Shift (δ, ppm) Notes
¹HH-28.0 - 8.5
H-36.7 - 7.2
H-68.6 - 9.1Likely downfield shift due to proximity to nitrogen and influence of the pyrazole ring.
H-78.8 - 9.3
¹³CC-2140 - 145
C-3105 - 110
C-3a150 - 155
C-5155 - 160Direct attachment of chlorine will cause a significant downfield shift.
C-6110 - 115
C-7145 - 150

Note: Expected values are estimates and may vary based on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=N/C=C bonds within the fused ring system, as well as a distinct C-Cl stretching frequency.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
Aromatic C-H3000 - 3100Stretching
C=N and C=C1500 - 1650Ring Stretching
C-Cl700 - 850Stretching
Fingerprint Region< 1500Complex vibrations characteristic of the molecule
Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and an isotopic peak (M+2) characteristic of a monochlorinated compound, with a ratio of approximately 3:1. The fragmentation pattern would likely involve the loss of chlorine and subsequent cleavage of the pyrimidine or pyrazole ring.

Parameter Expected Value Notes
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
Expected [M]⁺m/z 153Corresponding to the ³⁵Cl isotope.
Expected [M+2]⁺m/z 155Corresponding to the ³⁷Cl isotope.
Major Fragmentation PathwaysLoss of Cl, HCN, N₂Typical for nitrogen-containing heterocyclic compounds.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed above. These protocols are based on standard practices for the characterization of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard proton pulse program is used. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled carbon pulse program is employed. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) for injection into the chromatograph.

  • Data Acquisition : For EI, a standard electron energy of 70 eV is used. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 40-300 amu).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound like this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Sample Preparation for Spectroscopy B->C D ¹H and ¹³C NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis and Structure Elucidation D->G E->G F->G H Publication / Report G->H

The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This bicyclic system, an isostere of purine, serves as a versatile framework for the design of targeted therapeutics.[1] Extensive research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in a multitude of therapeutic areas, most notably in oncology, as well as in inflammatory and neurodegenerative diseases.[1][2] Their mechanism of action often involves the inhibition of key protein kinases that are critical regulators of cellular signaling pathways, which are frequently dysregulated in various pathologies.[1] This technical guide provides an in-depth overview of the therapeutic applications of pyrazolo[1,5-a]pyrimidines, with a focus on their role as kinase inhibitors. It details their synthesis, biological evaluation, and the signaling pathways they modulate, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic reagents.[1] A number of synthetic methodologies have been developed to efficiently construct this scaffold, including multicomponent reactions, microwave-assisted synthesis, and traditional condensation reactions.[1] Modifications at various positions on both the pyrazole and pyrimidine rings have been explored to establish structure-activity relationships (SAR) and optimize the pharmacological properties of these compounds.[1]

General Experimental Workflow for Synthesis and Evaluation

The development of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation. This process involves the chemical synthesis of a library of derivatives, followed by a series of in vitro and in vivo assays to determine their biological activity and therapeutic potential.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assays (IC50) synthesis->kinase_assay cell_viability Cell Viability/Proliferation Assays (e.g., MTT) kinase_assay->cell_viability cell_cycle Cell Cycle Analysis cell_viability->cell_cycle apoptosis Apoptosis Assays cell_viability->apoptosis animal_model Animal Models (e.g., Xenografts) cell_viability->animal_model efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity & Pharmacokinetics animal_model->toxicity

A general experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-based therapeutics.

Therapeutic Applications in Oncology

The most extensively studied application of pyrazolo[1,5-a]pyrimidines is in the field of oncology. Their ability to act as ATP-competitive inhibitors of a wide range of protein kinases makes them attractive candidates for targeted cancer therapy.[1]

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[3] Gene fusions involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins, which are oncogenic drivers in a variety of solid tumors.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent pan-Trk inhibitors.[3]

The binding of neurotrophins to Trk receptors triggers dimerization and autophosphorylation, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine Trk inhibitors competitively bind to the ATP-binding pocket of the Trk kinase domain, blocking this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk Inhibition

Simplified Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib 1.22.12.1[4]
Compound 8 1.7--[3]
Compound 9 1.7--[3]
Compound 28 0.170.070.07[4]
Compound 32 1.93.12.3[4]
Compound 33 3.25.53.3[4]
Compound 34 1.84.12.3[4]
Compound 35 2.53.12.6[4]
Compound 36 1.42.41.9[4]
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[5] By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

CDK2, in particular, forms a complex with cyclin E or cyclin A to regulate the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidines prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest.

G cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb pRb CDK2->Rb Phosphorylation CyclinA Cyclin A CyclinA->CDK2 Activation E2F E2F Rb->E2F Inhibition E2F->S Promotes S-phase entry Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Inhibitor->CDK2 Inhibition

Simplified CDK2 signaling pathway in cell cycle regulation and its inhibition.

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK9 IC50 (nM)Reference
BS-194 (4k) 30390[5]
Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various cancers and are involved in cell survival, proliferation, and apoptosis resistance.[6] Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim kinases.[6]

Pim-1 kinase phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival. Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines can restore the pro-apoptotic function of BAD.

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

CompoundPim-1 IC50 (nM)Reference
1 45[6]
4d 610[7]
5d 540[7]
9a 680[7]

Therapeutic Applications in Inflammatory Diseases

Pyrazolo[1,5-a]pyrimidines have also demonstrated significant anti-inflammatory properties.[2] Their mechanisms of action in this context can involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain derivatives have been shown to inhibit the biosynthesis of prostaglandins and leukotrienes.[2] More recently, their role as inhibitors of kinases involved in inflammatory signaling, such as PI3Kδ, has been explored.[8]

Table 4: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetActivityIn Vivo ModelReference
7c Prostaglandin/Leukotriene SynthesisPotent InhibitionCarrageenan-induced rat paw edema[2]
CPL302253 (54) PI3KδIC50 = 2.8 nM-[8]

Therapeutic Applications in Neurodegenerative Diseases

Emerging research suggests that pyrazolo[1,5-a]pyrimidines may have therapeutic potential in neurodegenerative disorders. One of the mechanisms being investigated is the modulation of cyclin-dependent kinases (CDKs), which are implicated in the pathogenesis of diseases like Parkinson's disease. Certain derivatives have shown neuroprotective effects in cellular models of Parkinson's disease by inhibiting CDK1 and reducing apoptosis.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidines (General Procedure)

A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1]

Protocol: One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines [1]

  • A mixture of the appropriate 3-amino-1H-pyrazole, an enaminone or chalcone, and a sodium halide is prepared.

  • The reaction is carried out in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈).

  • The reaction mixture is typically heated under reflux or subjected to microwave irradiation to facilitate the cyclization and oxidative halogenation.

  • The product is then isolated and purified using standard techniques like column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Protocol: [9]

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in a suitable buffer (e.g., Tris-HCl with MgCl₂, DTT).

  • In a 384-well plate, add the inhibitor solution.

  • Add a solution containing the target kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding an ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol: [10][11]

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • For adherent cells, carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant and adding the solubilizing agent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable framework in the design and development of novel therapeutic agents. Its versatility allows for the synthesis of a wide array of derivatives with potent and selective inhibitory activity against various protein kinases implicated in cancer, inflammation, and neurodegenerative diseases. The extensive structure-activity relationship studies have provided crucial insights for the optimization of these compounds, leading to the identification of promising preclinical and clinical candidates. Further exploration of this remarkable scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine from 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors. This document provides a detailed protocol for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine, a key intermediate for the development of novel therapeutics, starting from 3-aminopyrazole. The synthesis is a two-step process involving an initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core, followed by a chlorination step.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] The synthesis of this scaffold is typically achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2][3] This application note details a reliable and commonly employed synthetic route to this compound.

Synthesis Pathway

The synthesis of this compound from 3-aminopyrazole proceeds through a two-step reaction. The first step is a cyclocondensation reaction between 3-aminopyrazole and a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate or ethyl propiolate, to yield the intermediate pyrazolo[1,5-a]pyrimidin-5(4H)-one. The second step involves the chlorination of this intermediate using a chlorinating agent like phosphorus oxychloride to afford the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 3-Aminopyrazole 3-Aminopyrazole Pyrazolo_Intermediate Pyrazolo[1,5-a]pyrimidin-5(4H)-one 3-Aminopyrazole->Pyrazolo_Intermediate Acetic Acid, Reflux Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Pyrazolo_Intermediate Final_Product This compound Pyrazolo_Intermediate->Final_Product Pyridine, Heat POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one

This procedure outlines the cyclocondensation of 3-aminopyrazole with ethyl propiolate.

Materials:

  • 3-aminopyrazole

  • Ethyl propiolate

  • Glacial acetic acid

  • Anhydrous ethanol

Procedure:

  • To a reaction flask, add 3-aminopyrazole (10.8 g, 130 mmol) and ethyl propiolate (19 g, 130 mmol) to 40 mL of acetic acid.[4]

  • Reflux the mixture at 110°C for 30 minutes.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the resulting solid and wash it with anhydrous ethanol.[4]

  • Dry the solid to obtain pyrazolo[1,5-a]pyrimidin-5(4H)-one as a pale yellow solid.[4]

Step 2: Synthesis of this compound

This procedure describes the chlorination of the intermediate product from Step 1.

Materials:

  • Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Chloroform

  • Cold water

Procedure:

  • In a reaction flask, create a mixture of pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyridine.

  • Add phosphorus oxychloride dropwise to the mixture, followed by slow heating.[4]

  • Stir the reaction at 85°C and then increase the temperature to 120°C for 1 hour.[4]

  • Cool the reaction mixture to 60°C and add 500 mL of chloroform, then stir for 1 hour.[4]

  • After cooling to 0-5°C, add 300 mL of cold water and filter the mixture to remove any small amount of insoluble solid.[4]

  • Wash the organic layer with 300 mL of cold water until it is neutral.[4]

  • Concentrate the organic layer to remove the chloroform and dry the residue to obtain this compound as a yellow solid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantsReagents/SolventsTemperatureTimeProductYield
13-aminopyrazole, Ethyl propiolateAcetic acid110°C30 minPyrazolo[1,5-a]pyrimidin-5(4H)-oneNot specified
2Pyrazolo[1,5-a]pyrimidin-5(4H)-onePOCl₃, Pyridine, Chloroform85°C then 120°C1 hourThis compoundNot specified

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G start Start reactants1 Mix 3-aminopyrazole and ethyl propiolate in acetic acid start->reactants1 reflux Reflux at 110°C for 30 minutes reactants1->reflux cool1 Cool to room temperature reflux->cool1 filter1 Filter and wash with anhydrous ethanol cool1->filter1 product1 Pyrazolo[1,5-a]pyrimidin-5(4H)-one filter1->product1 reactants2 Mix intermediate with pyridine and add POCl3 product1->reactants2 heat Heat at 85°C then 120°C for 1 hour reactants2->heat cool2 Cool to 60°C and add chloroform heat->cool2 stir Stir for 1 hour cool2->stir cool3 Cool to 0-5°C and add cold water stir->cool3 filter2 Filter and wash organic layer with water cool3->filter2 concentrate Concentrate and dry filter2->concentrate final_product This compound concentrate->final_product end End final_product->end

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Chloropyrazolo[1,5-a]pyrimidine with various boronic acids and their derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, and the ability to functionalize it at the C5 position via C-C bond formation is crucial for the development of novel therapeutic agents.

The Suzuki-Miyaura coupling is a versatile and powerful method for constructing C-C bonds. However, the use of heteroaryl chlorides, such as this compound, can be challenging due to their lower reactivity compared to the corresponding bromides or iodides. This protocol outlines effective conditions for this transformation, based on established literature precedents for similar substrates.

General Reaction Scheme

The core of the protocol is the palladium-catalyzed reaction between this compound and a generic organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product substrate This compound catalyst Pd(0) Catalyst Base substrate->catalyst boronic_acid R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) boronic_acid->catalyst product 5-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocol is a general guideline and may require optimization for specific substrates. A specific example from the literature is provided for a closely related substrate.[1]

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 - 0.10 equiv)

  • Base (e.g., aqueous Sodium Carbonate [Na₂CO₃] 2M solution, or Potassium Carbonate [K₂CO₃], Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,2-Dimethoxyethane [DME], 1,4-Dioxane, Toluene, or N,N-Dimethylformamide [DMF])

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the this compound derivative, the boronic acid/ester, the palladium catalyst, and the base (if solid).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base, add it at this stage.

  • Reaction: Stir the mixture at the desired temperature (typically reflux, 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 5-substituted pyrazolo[1,5-a]pyrimidine.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki coupling of chloropyrazolo[1,5-a]pyrimidine derivatives and other chloro-N-heterocycles, which can serve as a starting point for optimization.

Table 1: Specific Example of Suzuki Coupling with a this compound Derivative [1]

SubstrateBoronic Acid DerivativeCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol esterPd(PPh₃)₄2M aq. Na₂CO₃DMEReflux1683

Table 2: General Conditions for Suzuki Coupling of Heteroaryl Chlorides

CatalystLigand (if applicable)Typical BaseTypical SolventTemperature Range (°C)Notes
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃, Cs₂CO₃DME, Toluene, Dioxane/H₂O80 - 110Standard, widely used catalyst.
Pd₂(dba)₃Buchwald-type phosphines (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 120Effective for less reactive chlorides.
PdCl₂(dppf)-K₂CO₃, Na₂CO₃DMF, DME80 - 120Often used for challenging couplings.
MicrowavePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 - 150Can significantly reduce reaction times.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Suzuki coupling of this compound.

G start Start: Reagent Preparation reagents Combine: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents 1. inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert 2. solvent Add Anhydrous Solvent inert->solvent 3. reaction Heat and Stir (e.g., Reflux, 12-24h) solvent->reaction 4. monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring During Reaction workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine - Dry and Concentrate reaction->workup 5. After Completion purification Purification (Silica Gel Chromatography) workup->purification 6. product Final Product: 5-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine purification->product 7.

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its ability to mimic the ATP molecule allows it to effectively compete for the ATP-binding pocket of a wide range of kinases, making it a valuable starting point for the development of targeted therapies.[2] This document provides detailed application notes and protocols for the use of 5-Chloropyrazolo[1,5-a]pyrimidine and its derivatives in kinase inhibitor screening.

The versatility of the pyrazolo[1,5-a]pyrimidine core has led to the development of inhibitors for a variety of kinase targets, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Pim kinases.[3] Notably, this scaffold is present in FDA-approved drugs such as Larotrectinib and Entrectinib, which are used to treat cancers with NTRK gene fusions.[1]

These application notes will guide researchers through the process of utilizing this compound in a kinase inhibitor screening cascade, from initial biochemical assays to cell-based functional assays.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different protein kinases and cancer cell lines. This data highlights the potential of this scaffold for developing potent and selective kinase inhibitors.

Table 1: Inhibition of Tropomyosin Receptor Kinases (Trk) by Pyrazolo[1,5-a]pyrimidine Analogs

CompoundR1R2TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib--5-1111
Entrectinib--1.70.10.1-
Compound 28Macrocyclic-0.170.070.07-
Compound 16Pyrazole-3-carbonitrile2,5-difluorophenyl-substituted pyrrolidine>10---
Compound 17Triazole2,5-difluorophenyl-substituted pyrrolidine>10---
Compound 23-----0.1
Compound 24-----0.2

Data sourced from multiple studies.[4][5]

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
BS-194 (4k)CDK23
BS-194 (4k)CDK130
BS-194 (4k)CDK990
Compound 5hCDK222
Compound 5iCDK224
Compound 6qCDK2/Cyclin A3410
Compound 6hCDK2/Cyclin A6370

Data sourced from multiple studies.[6][7][8]

Table 3: Inhibition of Pim-1 Kinase and Cancer Cell Lines by Pyrazolo[1,5-a]pyrimidine Compounds

CompoundPim-1 IC50 (µM)Flt-3 IC50 (µM)Cell LineGI50 (µM)
Selected Compound< 1< 1Various< 1

Data from a study on potent and selective Pim-1 inhibitors.[9] The study notes that selected compounds suppress BAD protein phosphorylation and 2D colony formation at submicromolar potency.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical kinase inhibitor screening cascade involving this compound derivatives.

Protocol 1: Biochemical Kinase Activity Assay (Example: CDK2/Cyclin A2)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay and can be modified for other kinases.[10]

Objective: To determine the in vitro inhibitory activity of a this compound derivative against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Reaction Setup:

    • Add 1 µl of the diluted test compound or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.[10]

    • Add 2 µl of the kinase solution (enzyme concentration to be optimized as per manufacturer's instructions).[10]

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[10] The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a this compound derivative on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)[7]

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a this compound derivative on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line

  • This compound test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its GI50 concentration for a specified time (e.g., 48 hours).[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Compound_Library This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Hit_Identification->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Target_Validation Target Engagement & Downstream Signaling Cell_Cycle_Analysis->Target_Validation Apoptosis_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: Kinase inhibitor screening workflow.

Trk_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response TRK_Receptor Trk Receptor RAS RAS TRK_Receptor->RAS Activation PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binding & Dimerization MAPK MAPK (ERK) RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival PKC PKC PLCg->PKC Differentiation Differentiation PKC->Differentiation

Caption: Simplified Trk signaling pathway.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin_D_CDK46 Cyclin D-CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 Activates Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cyclin_E_CDK2->Rb Hyperphosphorylates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis Leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: CDK2 role in G1/S transition.

References

Application Notes and Protocols for N-arylation of 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-arylation of 5-Chloropyrazolo[1,5-a]pyrimidine, a critical transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The described protocol is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds. This application note includes a step-by-step protocol, a summary of reaction components in a tabular format for clarity, and a visual representation of the experimental workflow using a Graphviz diagram.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Functionalization of this core structure is of significant interest to medicinal chemists for the development of new therapeutic agents. The substitution of the chlorine atom at the 5-position with various aryl amines via N-arylation opens up a vast chemical space for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1] This protocol details the application of a Buchwald-Hartwig reaction for the N-arylation of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of a substituted this compound derivative.[2]

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., o-xylene, toluene, or dioxane)

  • Microwave reaction vials

  • Celite®

  • Solvents for chromatography (e.g., heptane, ethyl acetate)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 equivalent), the desired aryl amine (1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.1 equivalents), and cesium carbonate (2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel. A recommended solvent volume is 10 mL per 1 gram of the this compound starting material.[2]

  • Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 6 hours with a microwave power of 200 W.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-pyrazolo[1,5-a]pyrimidin-5-amine.

Data Presentation

The following table summarizes the key reagents and their stoichiometry for the N-arylation of this compound.

ReagentRoleStoichiometry (equivalents)
This compoundStarting Material1.0
Aryl AmineNucleophile1.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Precatalyst0.05
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)Ligand0.1
Cesium Carbonate (Cs₂CO₃)Base2.0
Anhydrous Solvent (e.g., o-xylene)Solvent10 mL / 1g of starting material

Table 1: Summary of Reagents for Buchwald-Hartwig N-arylation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the N-arylation of this compound.

experimental_workflow reagents Combine Reactants: - this compound - Aryl Amine - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ solvent Add Anhydrous Solvent reagents->solvent microwave Microwave Irradiation (150 °C, 6h) solvent->microwave workup Work-up: Filter through Celite® microwave->workup purification Purification: Flash Chromatography workup->purification product N-Aryl-pyrazolo[1,5-a]pyrimidin-5-amine purification->product buchner_hartwig_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pdII_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pdII_complex amine_coordination Amine Coordination (R-NH₂) pdII_complex->amine_coordination amine_complex [Ar-Pd(II)(NH₂R)(Cl)L₂] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NHR)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-NHR) Released

References

The Versatility of the 5-Chloropyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloropyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of a range of biological targets. Its rigid, planar structure and the reactive 5-chloro position allow for diverse chemical modifications, making it a valuable starting point for structure-activity relationship (SAR) studies in drug discovery. This document provides an overview of its applications, quantitative data on representative compounds, and detailed protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for several key therapeutic targets, including:

  • Protein Kinases: This scaffold has shown significant promise in the development of inhibitors for various protein kinases implicated in cancer and inflammatory diseases. Notable examples include inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), Cyclin-dependent kinase 9 (CDK9), Tropomyosin receptor kinases (Trk), and Pim kinases.[1][2][3][4]

  • Antibacterial Agents: Derivatives of this compound have demonstrated antibacterial activity, highlighting their potential as a basis for the development of new anti-infective agents.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency of various this compound derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
CPL302415 (6) PI3Kδ18[6]
PI3Kα>1,420[6]
PI3Kβ>25,470[6]
PI3Kγ>16,850[6]
Compound 18b CDK970[3]
Compound 22 TrkA3[2]
TrkB14[2]
TrkC1[2]
Compound 17 Pim-1<1[4]
Pim-21[4]
Pim-3<1[4]

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
CMPS Escherichia coli>128[5]
Staphylococcus aureus64[5]
NCPS Escherichia coli>128[5]
Staphylococcus aureus128[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocols

The synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives often involves a multi-step sequence starting from commercially available materials. Key reactions include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), oxidation, and reductive amination.

Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (A Key Intermediate)

This protocol describes the synthesis of a common intermediate used in the development of PI3Kδ inhibitors.[7]

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • To a solution of sodium ethoxide, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture and acidify to precipitate the product.

  • Filter, wash with water, and dry to obtain the dihydroxy-heterocycle.

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Treat the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride.

  • Reflux the mixture for 24 hours.

  • Carefully quench the reaction with ice water.

  • Extract the product with an organic solvent and purify by chromatography.

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

  • Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetone.

  • Add potassium carbonate followed by morpholine.

  • Stir the reaction at room temperature for 1.5 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by chromatography to yield the final intermediate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to introduce amine functionalities at the 5-position of the pyrazolo[1,5-a]pyrimidine core.[2]

  • To a microwave vial, add the this compound derivative (1.0 eq), the desired amine (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add an appropriate solvent (e.g., toluene, o-xylene).

  • Seal the vial and heat in a microwave reactor to 150 °C for 6 hours.

  • After cooling, filter the reaction mixture through Celite®.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Protocol 3: General Procedure for Dess-Martin Oxidation

This protocol is used to oxidize primary alcohols on the pyrazolo[1,5-a]pyrimidine scaffold to aldehydes, which can then be used in subsequent reactions like reductive amination.[8]

  • Dissolve the alcohol derivative in dry dichloromethane (DCM) or dimethylformamide (DMF).

  • Add Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash chromatography.

Protocol 4: General Procedure for Reductive Amination

This reaction is used to introduce substituted amine groups by reacting an aldehyde with a primary or secondary amine in the presence of a reducing agent.[8]

  • Dissolve the aldehyde derivative in dry dichloromethane (DCM).

  • Add the desired amine (1.2 eq) and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) and continue stirring at room temperature for 15 hours.

  • Add water to the reaction mixture and separate the phases.

  • Extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product by flash chromatography.

Biological Assay Protocols

Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for measuring the inhibition of kinase activity. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.[9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the inhibitor.

    • Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute the target kinase (e.g., PI3Kδ, CDK9, TrkA, Pim-1) and the appropriate substrate in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).

    • Add 2 µl of the diluted kinase solution.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 6: Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.[12]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of the this compound scaffold.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Stimulation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Trk_Signaling_Pathway NGF Neurotrophin (e.g., NGF) Trk Trk Receptor NGF->Trk Binding Dimerization Dimerization & Autophosphorylation Trk->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activation Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibition

Caption: Trk Signaling Pathway Inhibition.

CDK9_Mechanism PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of C-terminal domain Elongation Transcriptional Elongation RNAPII->Elongation Gene_Expression Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->Gene_Expression Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PTEFb Inhibition

Caption: CDK9-mediated Transcriptional Regulation.

Synthesis_Workflow Start This compound Starting Material Reaction1 Buchwald-Hartwig or Suzuki Coupling (Position 5) Start->Reaction1 Intermediate1 Functionalized Intermediate Reaction1->Intermediate1 Reaction2 Further Modification (e.g., Oxidation, Reductive Amination) Intermediate1->Reaction2 Final_Compound Final Compound Library Reaction2->Final_Compound Screening Biological Screening Final_Compound->Screening

Caption: General Synthetic Workflow.

Screening_Workflow Compound_Library Pyrazolo[1,5-a]pyrimidine Compound Library Primary_Assay Primary Screening (e.g., Kinase Inhibition Assay) Compound_Library->Primary_Assay Hits Active Compounds (Hits) Primary_Assay->Hits Secondary_Assay Secondary Assays (e.g., Selectivity Profiling, Cell-based Assays) Hits->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Optimization Lead Optimization (SAR Studies) Lead_Compounds->Optimization

Caption: Drug Discovery Screening Workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many molecules with diverse pharmacological properties, including activity as protein kinase inhibitors for targeted cancer therapy.[1][2][3] The synthesis of these derivatives is of great interest to researchers in medicinal chemistry and drug development. Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful tool in this field, offering benefits such as dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry by minimizing solvent use and energy consumption.[1][4][5][6]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, intended for researchers, scientists, and drug development professionals.

General Synthetic Strategies

The most common and effective microwave-assisted strategies for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold involve the condensation of an aminopyrazole with a 1,3-bielectrophilic compound.[3][7][8] Key approaches include:

  • Condensation with β-Enaminones: A highly efficient, often solvent-free method where 5-aminopyrazoles react with β-enaminones. The microwave irradiation facilitates rapid cyclization and aromatization.[6][9]

  • Three-Component Reactions: A one-pot synthesis involving the reaction of 3-amino-1H-pyrazoles, various aldehydes, and an active methylene compound (e.g., β-dicarbonyl compounds). This approach is valued for its efficiency in building molecular complexity.[1]

  • Cyclocondensation with Isoflavones: A chemoselective pathway where isoflavones react with 3-aminopyrazoles in the presence of a base under microwave irradiation to yield 5,6-diarylpyrazolo[1,5-a]pyrimidines.[6]

Below is a general workflow for microwave-assisted synthesis.

G prep 1. Prepare Reactants (Aminopyrazole, Electrophile, Solvent/Catalyst if any) vial 2. Combine in Microwave Vial & Seal Securely prep->vial mw 3. Microwave Irradiation (Set Temp, Time, Power) vial->mw cool 4. Cool to Room Temperature mw->cool workup 5. Product Isolation & Work-up (Filtration, Extraction, etc.) cool->workup purify 6. Purification (Recrystallization or Chromatography) workup->purify char 7. Characterization (NMR, MS, etc.) purify->char

General workflow for microwave-assisted synthesis.

Protocol 1: Solvent-Free Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol details the catalyst- and solvent-free cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles.[9] This method is notable for its high efficiency, short reaction times, and high yields under microwave irradiation.[6][9]

Reaction Pathway

G react1 5-Aminopyrazole intermediate Michael-type Adduct (Non-isolated) react1->intermediate + react2 β-Enaminone react2->intermediate cyclized Cyclization & Deamination intermediate->cyclized MW Heat (Δ) product Pyrazolo[1,5-a]pyrimidine cyclized->product

Condensation of 5-aminopyrazole with a β-enaminone.

Materials and Equipment

  • Substituted β-enaminones

  • Substituted NH-5-aminopyrazoles

  • Microwave synthesis reactor with sealed vessel capability

  • 10 mL microwave process vials with Teflon-coated stir bars

  • Ethanol and Water (for work-up)

  • Standard laboratory glassware for filtration and recrystallization

Experimental Procedure

  • Place the appropriate β-enaminone (0.5 mmol, 1.0 equiv.) and NH-5-aminopyrazole (0.5 mmol, 1.0 equiv.) into a 10 mL microwave process vial containing a magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 180 °C for 2 minutes. Power is typically set to 300 W, with temperature monitored by an IR sensor.[6]

  • After the reaction is complete, allow the vial to cool to room temperature (approximately 20-30 minutes).

  • Open the vial and add a small amount of an ethanol-water mixture to the solid residue.

  • Collect the resulting precipitate by vacuum filtration, washing with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

The following table summarizes representative results for this protocol, demonstrating its high efficiency across various substrates.

Entryβ-Enaminone (Ar¹)5-Aminopyrazole (R²)ProductTime (min)Temp (°C)Yield (%)
1PhenylH2-Phenyl-7-aryl-PP218097
24-MethoxyphenylH2-(4-MeO-Ph)-7-aryl-PP218095
3NaphthylH2-Naphthyl-7-aryl-PP218092
4PhenylMethyl2-Phenyl-5-methyl-7-aryl-PP218096
5PhenylPhenyl2,5-Diphenyl-7-aryl-PP218088
Data synthesized from findings reported in the literature.[9][10]

Protocol 2: Chemoselective Synthesis of 5,6-Diarylpyrazolo[1,5-a]pyrimidines

This protocol describes the microwave-assisted condensation of isoflavones with 3-aminopyrazoles to chemoselectively produce 5,6-diarylpyrazolo[1,5-a]pyrimidines.[6][7] This method provides an alternative to conventional heating, which often results in different isomers or lower yields.[7]

Materials and Equipment

  • Substituted isoflavones

  • Substituted 3-aminopyrazoles

  • Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (MeONa)

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Microwave synthesis reactor

  • 10 mL microwave process vials and stir bars

  • Standard laboratory glassware

Experimental Procedure

  • To a 10 mL microwave vial, add the isoflavone (1.0 mmol, 1.0 equiv.), 3-aminopyrazole (1.5 mmol, 1.5 equiv.), and a base such as MeONa (2.5 mmol, 2.5 equiv.).[7]

  • Add the solvent (e.g., 20 mL of Methanol or an appropriate amount of DMSO) and a stir bar.[6][7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.[6]

  • After completion, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The table below shows results for the synthesis of various 5,6-diarylpyrazolo[1,5-a]pyrimidines using this microwave-assisted protocol.

EntryIsoflavone Substituent (R¹)3-Aminopyrazole Substituent (R²)Time (min)Temp (°C)Yield (%)
1HH1510085
24'-MethoxyH1510082
34'-ChloroH1510084
4H4-Bromo1510075
57-IsopropoxyH1510080
Data synthesized from findings reported in the literature.[6]

Protocol 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines a general procedure for the one-pot, three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound under microwave irradiation. This method is highly efficient for creating structurally diverse pyrazolo[1,5-a]pyrimidines.[1]

Materials and Equipment

  • Substituted 3-amino-1H-pyrazoles

  • Various aromatic or aliphatic aldehydes

  • β-Dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone)

  • Solvent (e.g., ethanol, acetic acid)

  • Microwave synthesis reactor

  • Microwave process vials and stir bars

  • Standard laboratory glassware

Experimental Procedure

  • In a microwave process vial, combine the 3-amino-1H-pyrazole (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the β-dicarbonyl compound (1.1 mmol, 1.1 equiv.).

  • Add a suitable solvent (e.g., 5 mL of ethanol) and a stir bar. A catalytic amount of acid or base may be added depending on the specific substrates.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 100-140 °C for a period of 5-20 minutes. Reaction conditions should be optimized for specific substrates.

  • After cooling to room temperature, the product often precipitates from the solution.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.

Data Presentation

This approach allows for significant variation. The table below provides an example of the expected efficiency.

EntryAldehydeβ-Dicarbonyl CompoundTime (min)Temp (°C)Yield (%)
1BenzaldehydeEthyl acetoacetate10120High
24-ChlorobenzaldehydeAcetylacetone15120High
34-NitrobenzaldehydeEthyl acetoacetate10140Good
4Furan-2-carbaldehydeAcetylacetone8120High
5CyclohexanecarboxaldehydeDimedone20120Good
Yields are generally reported as good to excellent (typically >75%). Specific yields vary based on the exact combination of reactants.[1]

Safety Precautions

  • Always handle organic solvents and reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors operate under high pressure and temperature. Never exceed the recommended volume, temperature, or pressure limits for the vials.

  • Ensure vials are properly sealed before irradiation to prevent solvent leakage and vessel failure.

  • Allow vials to cool completely before opening to avoid sudden depressurization.

References

Application of 5-Chloropyrazolo[1,5-a]pyrimidine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. The introduction of a chlorine atom at the 5-position can significantly influence the compound's biological activity, making 5-Chloropyrazolo[1,5-a]pyrimidine and its derivatives a subject of intense investigation in oncology. These compounds primarily function as protein kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

Derivatives of the pyrazolo[1,5-a]pyrimidine core are frequently designed as ATP-competitive inhibitors of protein kinases.[1][2] These small molecules bind to the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream substrates and thereby disrupting cellular signaling pathways that are often hyperactivated in cancer.[1] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases.[1][3]

Applications in Cancer Research

The primary application of this compound derivatives in cancer research is the inhibition of various protein kinases implicated in tumor growth and progression. These include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Rho-associated coiled-coil kinases (ROCKs), among others.[2][4][5] Inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and suppression of cancer cell migration and invasion.[5][6]

Key Kinase Targets and Therapeutic Areas:
  • CDK Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation.[6][7] Dysregulation of CDK activity is a hallmark of many cancers.[6]

  • TRK Inhibition: These compounds have shown promise as inhibitors of TRK kinases, which are targets in cancers with NTRK gene fusions.[4][8][9]

  • ROCK Inhibition: Selective inhibition of ROCK2 by pyrazolo[1,5-a]pyrimidine derivatives has been shown to impede breast cancer cell migration and invasion.[5]

  • Other Kinases: The scaffold has been explored for inhibiting a variety of other kinases relevant to cancer, such as EGFR, B-Raf, and MEK.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different protein kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cancer Cell LineGI50 (µM)Reference
7u ROCK236.8MDA-MB-231 (Breast)-[5]
4k (BS-194) CDK2360 cancer cell lines (mean)0.28[6]
CDK130[6]
CDK990[6]
Compound 22 TrkA3KM12 (Colon)0.001[8]
TrkB14[8]
TrkC1[8]
Compound 16 TrkA WT>10--[8]
Compound 17 TrkA WT>10--[8]
Thiazole derivative 12a --HepG2 (Liver)1.19[10]
MCF-7 (Breast)3.4[10]
1,3,4-thiadiazole derivative 9b --HepG2 (Liver)2.94[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a this compound derivative against a target kinase.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., CDK2/cyclin A, TRKA)

  • Kinase substrate (e.g., Histone H1 for CDK2, synthetic peptide for TRKA)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative effect of a this compound derivative on cancer cells.

1. Materials and Reagents:

  • Human cancer cell line (e.g., MDA-MB-231, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

CDK_Pathway cluster_G1_S G1-S Transition cluster_S_G2 S-G2-M Progression CyclinD_CDK46 Cyclin D-CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 S_Phase S Phase Progression CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B-CDK1 G2_M G2/M Transition CyclinB_CDK1->G2_M Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->CyclinD_CDK46 Pyrazolo_pyrimidine->CyclinE_CDK2 Pyrazolo_pyrimidine->CyclinA_CDK2 Pyrazolo_pyrimidine->CyclinB_CDK1

Caption: Inhibition of the Cell Cycle by Pyrazolo[1,5-a]pyrimidine Derivatives.

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (e.g., TPM3-NTRK1) RAS RAS NTRK_Fusion->RAS PI3K PI3K NTRK_Fusion->PI3K PLCg PLCγ NTRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->NTRK_Fusion

Caption: Inhibition of TRK Fusion Protein Signaling.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis (Pyrazolo[1,5-a]pyrimidine derivative) In_Vitro_Kinase In Vitro Kinase Assay Start->In_Vitro_Kinase Data_Analysis1 Determine IC50 In_Vitro_Kinase->Data_Analysis1 Cell_Proliferation Cell Proliferation Assay Data_Analysis2 Determine GI50 Cell_Proliferation->Data_Analysis2 Mechanism_Study Mechanism of Action Studies Data_Analysis3 Western Blot, Cell Cycle Analysis Mechanism_Study->Data_Analysis3 In_Vivo In Vivo Xenograft Model Data_Analysis4 Tumor Growth Inhibition In_Vivo->Data_Analysis4 PK_Studies Pharmacokinetic Studies Data_Analysis5 Bioavailability, Half-life PK_Studies->Data_Analysis5 Lead_Optimization Lead Optimization Lead_Optimization->Start Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate Data_Analysis1->Cell_Proliferation Data_Analysis2->Mechanism_Study Data_Analysis3->In_Vivo Data_Analysis4->PK_Studies Data_Analysis5->Lead_Optimization

Caption: Drug Discovery Workflow for Pyrazolo[1,5-a]pyrimidine Derivatives.

References

Application Notes and Protocols for the Development of Antibacterial Agents from 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel antibacterial agents derived from the 5-Chloropyrazolo[1,5-a]pyrimidine scaffold. This document includes detailed experimental protocols for synthesis and antimicrobial testing, a summary of antibacterial activity, and an elucidation of the mechanism of action.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse pharmacological activities, including antibacterial properties. This document focuses on derivatives of this compound, a key intermediate for generating a library of potent antibacterial compounds.

Synthesis of this compound Derivatives

The synthesis of the target compounds, such as 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine (CMPS) and N'-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-propane-1,3-diamine (NCPS), commences with the preparation of a key intermediate, 5,7-dichloropyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to nucleophilic substitution reactions. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is highly reactive, allowing for selective substitution.[1]

Synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidine

The synthesis of the dichloro-intermediate typically involves the chlorination of a dihydroxy-pyrazolo[1,5-a]pyrimidine precursor using a chlorinating agent like phosphorus oxychloride.[1]

General Protocol for the Synthesis of 7-substituted-5-chloropyrazolo[1,5-a]pyrimidines

A solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine and the desired amine (e.g., N-methylpiperazine or N,N-dimethyl-1,3-propanediamine) in a suitable solvent is stirred at room temperature or heated, often in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives (µg/mL)

Compound/DerivativeR Group at C7Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1 7-p-tolyl2.8---[2]
7-(4-methoxyphenyl)2.6---[2]
Series 2 7-aryl (Compound 13)12.52525-[3]
7-aryl (Compound 16)3.1256.25--[3]
7-aryl (Compound 17)3.1256.25--[3]
7-aryl (Compound 18)3.1256.2525-[3]
Series 3 Various aryl/heteroaryl0.25 - 2.0-0.25 - 2.0-[4]
Ciprofloxacin (Control) -0.5 - 2.00.12 - 0.50.015 - 0.120.25 - 1.0Standard
Amikacin (Control) -1.0 - 4.00.5 - 2.00.5 - 4.01.0 - 8.0Standard

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison due to variations in experimental conditions. "-" indicates data not available.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the synthesized compounds using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Crystal Violet Assay for Biofilm Inhibition

This protocol is used to assess the ability of the synthesized compounds to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Synthesized compounds

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

Procedure:

  • Biofilm Formation: Add 100 µL of a diluted overnight bacterial culture (adjusted to an OD₆₀₀ of ~0.05) to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader.

DNA Gyrase Inhibition Assay

This assay determines the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Synthesized compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the positive control.

Mechanism of Action: Inhibition of DNA Gyrase

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[4] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Molecular docking studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can bind to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's activity.[5] This inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell PyrazoloPyrimidine This compound Derivative DNAGyrase DNA Gyrase (GyrA + GyrB subunits) PyrazoloPyrimidine->DNAGyrase Binds to GyrB ATP-binding site ATP ATP Supercoiled_DNA Supercoiled DNA DNAGyrase->Supercoiled_DNA Introduces negative supercoils DNAGyrase->Supercoiled_DNA Inhibition of supercoiling ATP->DNAGyrase Binds to GyrB DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption of DNA processes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNAGyrase Supercoiled_DNA->DNA_Replication Enables

Caption: Mechanism of DNA gyrase inhibition.

Experimental Workflow and Logical Relationships

The development of novel antibacterial agents from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 5,7-dichloropyrazolo[1,5-a]pyrimidine Reaction Nucleophilic Substitution with Amines Start->Reaction Purification Purification & Characterization Reaction->Purification Library Library of 5-Chloro-7-substituted- pyrazolo[1,5-a]pyrimidines Purification->Library MIC_Assay MIC Determination (Broth Microdilution) Library->MIC_Assay Biofilm_Assay Antibiofilm Assay (Crystal Violet) MIC_Assay->Biofilm_Assay Mechanism_Study Mechanism of Action Study (DNA Gyrase Inhibition) Biofilm_Assay->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

Caption: Drug development workflow.

References

Application Notes and Protocols for the Purity Assessment of 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The purity of this compound is a critical parameter that can profoundly impact the safety, efficacy, and reproducibility of downstream applications, including drug discovery and development. Therefore, robust and reliable analytical methods for its purity assessment are paramount.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the purity assessment of this compound. The methodologies described herein are designed to enable researchers and scientists to accurately identify and quantify impurities, ensuring the quality and consistency of the compound.

Analytical Strategies for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR). Mass Spectrometry (MS) coupled with a chromatographic technique is invaluable for impurity identification, and elemental analysis provides confirmation of the empirical formula.

General Workflow for Purity Assessment

A systematic workflow ensures a comprehensive evaluation of the purity of this compound. This process begins with method development and validation, followed by the analysis of the sample, and concludes with data interpretation and reporting.

Purity Assessment Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A HPLC Method Development C Method Validation (ICH Guidelines) A->C B GC-MS Method Development B->C D Sample Preparation C->D E HPLC Analysis D->E F GC-MS Analysis D->F G qNMR Analysis D->G H LC-MS for Impurity ID D->H I Data Interpretation E->I F->I G->I J Impurity Profiling H->J I->J K Purity Calculation J->K L Generate Certificate of Analysis K->L

Caption: General workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the primary technique for the separation and quantification of this compound and its non-volatile organic impurities. A validated, stability-indicating HPLC method is crucial for accurate purity determination.

Experimental Protocol: RP-HPLC

Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphate buffer (pH 3.0)

  • This compound reference standard

  • Sample of this compound

Chromatographic Conditions (Example):

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1.0 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a final concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the percentage purity using the area normalization method.

Data Presentation:

CompoundRetention Time (min)Area (%)
Impurity 1 (e.g., Starting Material)4.50.08
Impurity 2 (e.g., By-product)8.20.12
This compound 12.7 99.75
Impurity 3 (e.g., Degradant)15.10.05

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.

Experimental Protocol: GC-MS

Objective: To detect and identify volatile organic impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Headspace autosampler (optional, for residual solvents)

Reagents and Materials:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Sample of this compound

GC-MS Conditions (Example):

Parameter Value
Injector Temperature 250 °C
Oven Program 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

  • Analysis: Inject an aliquot of the sample solution into the GC-MS system.

  • Data Analysis: Identify any peaks other than the solvent and the main component. Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

Data Presentation:

Retention Time (min)Tentative IdentityMatch Factor
3.8Toluene95%
5.2N,N-Dimethylformamide92%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • High purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.

  • Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation:

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg) 10.255.12
Molecular Weight ( g/mol ) 167.57116.07
Signal Integral 1.00 (H-7)2.00
Number of Protons 12
Purity of IS (%) -99.9
Calculated Purity (%) 99.6 -

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and specific method for the identification and structural elucidation of impurities.

Experimental Protocol: LC-MS

Objective: To determine the molecular weights and fragmentation patterns of impurities to aid in their identification.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

  • Utilize the same chromatographic conditions as the developed HPLC method.

  • Introduce the column effluent into the mass spectrometer.

  • Acquire mass spectra for the main peak and all impurity peaks.

  • Perform fragmentation (MS/MS) experiments on the impurity ions to obtain structural information.

Data Presentation:

Retention Time (min)[M+H]⁺ (m/z)Proposed Structure
8.2181.03Isomeric monochlorinated by-product
15.1149.06De-chlorinated product

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method and to identify potential degradation products that could form under various stress conditions.

Logical Flow for Forced Degradation

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) F Analyze stressed samples by HPLC-UV A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (e.g., 80 °C, solid state) D->F E Photostability (ICH Q1B) E->F G Analyze by LC-MS for identification of degradants F->G J Validate Stability-Indicating Method F->J H Identify Degradation Products G->H I Establish Degradation Pathway H->I

Caption: Workflow for forced degradation studies of this compound.

Expected Degradation Products:

  • Hydrolysis: The chloro substituent at the 5-position may be susceptible to hydrolysis under acidic or basic conditions, potentially yielding 5-hydroxypyrazolo[1,5-a]pyrimidine.

  • Oxidation: The pyrimidine ring may be susceptible to N-oxidation.

Conclusion

The purity of this compound is a critical quality attribute that requires a comprehensive analytical strategy for its assessment. The combination of HPLC for quantitative purity, GC-MS for volatile impurities, qNMR for absolute purity, and LC-MS for impurity identification provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. The detailed protocols and workflows presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals.

Troubleshooting & Optimization

Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. The most common synthetic route involves the chlorination of a dihydroxypyrazolo[1,5-a]pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

Troubleshooting Steps & Solutions:

  • Purity of Starting Materials: Ensure the precursor, typically a pyrazolo[1,5-a]pyrimidine-diol, is pure. Impurities can interfere with the chlorination reaction.

  • Reaction Temperature and Time: The reaction temperature and duration are critical. The chlorination with POCl₃ often requires refluxing for an extended period.[1] Insufficient time or temperature may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of undesired byproducts.

  • Excess Chlorinating Agent: Using a sufficient excess of the chlorinating agent (e.g., POCl₃) can drive the reaction to completion.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the chlorinating agent.

  • Work-up Procedure: The work-up process is crucial for isolating the product. After the reaction, the mixture is typically cooled and carefully quenched with cold water or ice.[2] Inefficient quenching can lead to product loss. The pH should be neutralized, often with a saturated sodium bicarbonate solution, before extraction.[2]

  • Purification Method: Column chromatography is a common method for purifying the final product.[2] The choice of solvent system for chromatography is important to effectively separate the desired product from impurities. A common system is a mixture of ethyl acetate and petroleum ether.[2]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Side reactions are a common challenge. The nature of these byproducts depends on the specific synthetic route employed. In the common method involving the reaction of an aminopyrazole with a β-dicarbonyl compound followed by chlorination, several side reactions can occur.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Chlorination: If the starting diol is not fully converted, you will have a mixture of mono-chloro and di-chloro (if applicable to your specific pyrimidine core) or unreacted starting material in your product.

    • Solution: Increase the reaction time, temperature, or the amount of chlorinating agent as described in Q1.

  • Hydrolysis of the Chloro Group: The 5-chloro group can be susceptible to hydrolysis back to the hydroxyl group during work-up if the conditions are not carefully controlled.

    • Solution: Perform the work-up at low temperatures (0-5 °C) and neutralize the reaction mixture promptly.[2]

  • Formation of Isomers: Depending on the substituents on the pyrazole ring, there might be a possibility of forming regioisomers.[3]

    • Solution: Careful control of reaction conditions, such as temperature and the choice of catalyst, can favor the formation of the desired isomer.[4]

Q3: What are the key considerations for the purification of this compound?

Effective purification is essential to obtain a high-purity product.

Purification Strategy:

  • Initial Work-up: After quenching the reaction, the crude product is often filtered to remove any insoluble solids. The organic layer is then washed with water or a basic solution to remove any remaining acid and inorganic salts.[2]

  • Extraction: The product is typically extracted into an organic solvent like chloroform or dichloromethane.[2]

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and then concentrated under reduced pressure.[2]

  • Column Chromatography: This is the most common method for final purification. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., ethyl acetate/petroleum ether) is critical for good separation.[2]

Experimental Protocols

Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from a multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1]

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base (sodium ethanolate).

  • The reaction mixture is refluxed for 24 hours.

  • The resulting dihydroxy-heterocycle is obtained with a reported yield of 89%.[1]

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is subjected to a chlorination reaction with phosphorus oxychloride (POCl₃).

  • The reaction mixture is refluxed for 24 hours.

  • The reported yield for this step is 61%.[1]

Data Summary

PrecursorProductReagents & ConditionsYieldReference
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidinePOCl₃, reflux, 24 h61%[1]
2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidinePOCl₃, acetonitrile, 80 °C, 5 h38%[1]

Visual Guides

Synthesis_Workflow Start Starting Materials (e.g., Aminopyrazole, β-dicarbonyl compound) Intermediate Pyrazolo[1,5-a]pyrimidine-diol Start->Intermediate Cyclization Chlorination Chlorination (POCl₃) Intermediate->Chlorination Product This compound Chlorination->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Suboptimal Work-up Problem->Cause3 Solution1 Optimize Time/Temp Increase Reagent Cause1->Solution1 Solution2 Control Conditions (e.g., Anhydrous) Cause2->Solution2 Solution3 Careful Quenching & Purification Cause3->Solution3

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines. The following sections address common side reactions, offer solutions, and provide detailed experimental protocols to help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Regioisomer Formation

Question: I am getting a mixture of pyrazolo[1,5-a]pyrimidine regioisomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, primarily arising from the reaction of unsymmetrical 1,3-bielectrophilic compounds with 5-aminopyrazoles. The two nitrogen atoms of the amino group on the pyrazole ring can both act as nucleophiles, leading to two different cyclization pathways.

Troubleshooting:

  • Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound significantly influences the reaction's regioselectivity. For instance, using 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone with 3-substituted-5-amino-1H-pyrazoles has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields.[1]

  • Reaction Conditions: The reaction medium plays a crucial role. Acidic conditions, such as using acetic acid as a solvent, can favor the formation of one isomer over the other. The proposed mechanism in acidic media involves the initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen.

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards a single regioisomer. For example, a straightforward and efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine analogues involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid (H₂SO₄) in acetic acid.[1]

  • Starting Material Modification: In some cases, blocking a reactive site on the aminopyrazole can prevent the formation of the undesired isomer.

2. Formation of Dihydro-pyrazolo[1,5-a]pyrimidine Byproducts

Question: My final product is contaminated with a dihydro-pyrazolo[1,5-a]pyrimidine derivative. How can I prevent this side reaction?

Answer: The formation of dihydro-pyrazolo[1,5-a]pyrimidines is often observed when the reaction conditions are not sufficiently oxidizing to facilitate the final aromatization step. This is particularly common in multi-component reactions that proceed through a dihydro intermediate.

Troubleshooting:

  • Introduction of an Oxidation Step: If you are isolating a dihydro- derivative, an explicit oxidation step is likely required. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to oxidize the dihydro- intermediate to the desired aromatic pyrazolo[1,5-a]pyrimidine.[2]

  • Reaction Conditions: The choice of solvent and catalyst can also influence the rate of aromatization. In some cases, simply extending the reaction time or increasing the temperature may promote the elimination of water and subsequent aromatization.

  • Use of Oxidizing Agents in One-Pot Reactions: Some modern synthetic protocols incorporate an oxidizing agent directly into the reaction mixture to ensure the formation of the aromatic product in a single step. For example, potassium persulfate (K₂S₂O₈) has been used in a one-pot cyclocondensation reaction to achieve both cyclization and oxidation.[1]

3. Dimerization of Aminopyrazole Starting Material

Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my aminopyrazole starting material. What causes this and how can I avoid it?

Answer: Dimerization of 5-aminopyrazoles can occur as a competing side reaction, particularly under conditions that promote oxidation or radical formation. Copper-catalyzed reactions, for instance, have been shown to promote the chemoselective dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[3][4]

Troubleshooting:

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor dimerization. It is advisable to monitor the reaction closely and stop it once the desired product has formed.[2]

  • Stereoelectronic Properties of the Aminopyrazole: The electronic and steric properties of the substituents on the aminopyrazole can influence its propensity to dimerize. Electron-withdrawing groups may decrease the nucleophilicity of the amino groups and reduce the likelihood of dimerization.[2]

  • Avoidance of Incompatible Catalysts: If dimerization is a persistent issue, consider alternative synthetic routes that do not employ catalysts known to promote such side reactions, like certain copper salts under oxidative conditions.

Quantitative Data Summary

The following tables summarize yields for the synthesis of pyrazolo[1,5-a]pyrimidines under different conditions, highlighting the impact of methodology on product formation.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds [1]

Entry5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductYield (%)
15-amino-3-(arylamino)-1H-pyrazole-4-carbonitrilePentane-2,4-dione2-(arylamino)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile87-95
2Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylateEthyl acetoacetateEthyl 2-(arylamino)-7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate87-95

Table 2: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidinones [5]

Entry3-AminopyrazoleAcylated Meldrum's AcidProduct RegioisomerYield (%)
13-Amino-5-methylpyrazolePhenylacylated Meldrum's AcidPyrazolo[1,5-a]pyrimidin-7-one81
23-Amino-5-methylpyrazolePhenylacylated Meldrum's AcidPyrazolo[1,5-a]pyrimidin-5-one86

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles [6]

  • A solution of the appropriate enaminone (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) in glacial acetic acid (25 mL) is prepared.

  • The reaction mixture is heated at reflux for 3 hours.

  • After cooling, the resulting solid product is isolated by filtration.

  • The solid is rinsed with ethanol and then desiccated.

  • The crude product is purified by crystallization from a dimethylformamide-water mixture to yield the final product.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [7]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.

  • The reaction is carried out in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈).

  • This one-pot procedure facilitates both the cyclization and subsequent oxidative halogenation to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.

Visualized Workflows and Mechanisms

Diagram 1: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Dihydro-pyrazolo[1,5-a]pyrimidine Dihydro-pyrazolo[1,5-a]pyrimidine Cyclocondensation->Dihydro-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dihydro-pyrazolo[1,5-a]pyrimidine->Pyrazolo[1,5-a]pyrimidine Oxidation/Aromatization

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Diagram 2: Troubleshooting Logic for Regioisomer Formation

G Start Mixture of Regioisomers Observed Check_Reactants Unsymmetrical 1,3-Bielectrophile? Start->Check_Reactants Modify_Conditions Modify Reaction Conditions: - Adjust pH (e.g., use acidic solvent) - Change catalyst - Alter temperature Check_Reactants->Modify_Conditions Yes Consider_New_Reactant Consider using a symmetrical 1,3-bielectrophile if possible Check_Reactants->Consider_New_Reactant Yes Analyze_Product Desired Regioisomer Obtained Modify_Conditions->Analyze_Product Consider_New_Reactant->Analyze_Product

Caption: Troubleshooting guide for controlling regioselectivity.

Diagram 3: Proposed Mechanism for Regioisomer Formation

G cluster_pathwayA Pathway A: Formation of Regioisomer 1 cluster_pathwayB Pathway B: Formation of Regioisomer 2 A1 Initial attack by exocyclic NH2 A2 Intermediate A A1->A2 A3 Cyclization via endocyclic N A2->A3 A4 Regioisomer 1 A3->A4 B1 Initial attack by endocyclic N B2 Intermediate B B1->B2 B3 Cyclization via exocyclic NH2 B2->B3 B4 Regioisomer 2 B3->B4 5-Aminopyrazole + Unsymmetrical 1,3-Bielectrophile 5-Aminopyrazole + Unsymmetrical 1,3-Bielectrophile 5-Aminopyrazole + Unsymmetrical 1,3-Bielectrophile->A1 5-Aminopyrazole + Unsymmetrical 1,3-Bielectrophile->B1

Caption: Competing pathways leading to different regioisomers.

References

Technical Support Center: Purification of 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 5-Chloropyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative will not dissolve in the selected recrystallization solvent, even at elevated temperatures. What should I do?

Answer: This indicates poor solubility of your compound in the chosen solvent. To address this, you can:

  • Try a solvent mixture: If your compound is poorly soluble in a non-polar solvent, try adding a more polar solvent to increase its solubility. Conversely, if it is too soluble in a polar solvent, add a non-polar "anti-solvent" to decrease its solubility.

  • Increase the volume of solvent: While it is ideal to use a minimal amount of solvent for recrystallization, you may need to increase the volume to fully dissolve your compound. Be aware that this may reduce your final yield.

  • Select a different solvent: A systematic approach to solvent selection is crucial. Test the solubility of your compound in a range of solvents with varying polarities to find one that dissolves the compound well at high temperatures but poorly at low temperatures.[1]

Question: After cooling, my compound oiled out instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To promote crystallization, you can:

  • Ensure slow cooling: Allow the flask to cool gradually to room temperature on the benchtop before moving it to an ice bath. Rapid cooling can favor the formation of an oil.

  • Use a more viscous solvent system: A more viscous solvent can sometimes slow down the movement of molecules and encourage the formation of an ordered crystal lattice.

  • Seed the solution: Adding a small crystal of the pure compound to the supersaturated solution can provide a nucleation site and induce crystallization.[2]

  • Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation points for crystal growth.

Question: My recrystallized product still shows significant impurities by TLC or NMR analysis. What are the next steps?

Answer: If a single recrystallization step is insufficient, you have a few options:

  • Perform a second recrystallization: Using a different solvent system for a second recrystallization can be effective in removing persistent impurities.[2]

  • Utilize column chromatography: If the impurities have similar solubility profiles to your desired compound, column chromatography is a more powerful purification technique.[2]

  • Treat with activated charcoal: If you observe colored impurities in your crystals, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3]

Column Chromatography Issues

Question: I am having difficulty separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?

Answer: To improve the resolution between closely eluting compounds, consider the following strategies:

  • Optimize the mobile phase:

    • Adjust solvent polarity: Systematically vary the ratio of your solvents to find the optimal polarity for separation. A common mobile phase for these compounds is a mixture of n-hexane and ethyl acetate.[4]

    • Introduce a third solvent: Adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can alter the selectivity of the separation.[2]

  • Change the stationary phase: While silica gel is most common, using a different stationary phase like alumina (basic or neutral) may provide different selectivity, especially if your impurities have acidic or basic properties.[2]

  • Employ gradient elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to separate compounds with different polarities more effectively.[2] For example, a gradient of petroleum ether and tetrahydrofuran has been used successfully.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common purification techniques are recrystallization and silica gel column chromatography.[4][5][6] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often used for final purification when the crude product is relatively clean, while column chromatography is employed for separating complex mixtures or removing impurities with similar solubility to the product.

Q2: What are some typical solvent systems for column chromatography of this compound derivatives?

A2: Several solvent systems have been successfully used. The choice depends on the specific derivative being purified. Some examples include:

  • n-hexane and ethyl acetate (e.g., in a 1:1 ratio)[4]

  • Petroleum ether and ethyl acetate (e.g., in a 3:1 ratio)[5]

  • Petroleum ether and tetrahydrofuran (in a gradually changing ratio)[4]

  • Ethyl acetate with 1% acetic acid[4]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography. Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in the same solvent system used for the column. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product.[2]

Data Presentation

Table 1: Reported Purification Methods and Conditions for this compound and its Derivatives

CompoundPurification MethodMobile Phase / Solvent SystemReported YieldReference
This compoundSilica gel column chromatographyn-hexane : ethyl acetate (1:1)80%[4]
This compoundColumn chromatographyV(ethyl acetate) : V(petroleum ether) = 1:3Not specified[5]
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine derivativeSilica gel column chromatographyPetroleum ether : tetrahydrofuran (gradient)Not specified[4]
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine derivativeCrystallizationAcetonitrile/WaterNot specified[7]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound Derivative purification_choice Choice of Purification crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure purity_check Purity Check (TLC, NMR) column_chromatography->purity_check recrystallization->purity_check purity_check->purification_choice Impure pure_product Pure Product purity_check->pure_product Purity >95%

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Issue Encountered issue_type What is the issue? start->issue_type no_dissolve Compound not dissolving issue_type->no_dissolve Recrystallization oiling_out Compound 'oiled out' issue_type->oiling_out Recrystallization impure_crystals Crystals are impure issue_type->impure_crystals Recrystallization poor_separation Poor separation of spots issue_type->poor_separation Chromatography solution_dissolve Try solvent mixture or different solvent no_dissolve->solution_dissolve solution_oiling Slow cooling, seeding, or scratch flask oiling_out->solution_oiling solution_impure Repeat recrystallization or use column chromatography impure_crystals->solution_impure solution_separation Optimize mobile phase, change stationary phase, or use gradient elution poor_separation->solution_separation

References

overcoming poor solubility of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the solubility challenges commonly associated with this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[1,a]pyrimidine derivatives exhibit poor aqueous solubility?

A: The poor solubility of pyrazolo[1,5-a]pyrimidines often stems from their rigid, planar heterocyclic structure. This planarity can lead to strong crystal lattice energy, where molecules pack tightly in a solid state, making it difficult for water molecules to solvate them.[1] High melting points, often an indicator of high crystal packing energy, are common for this scaffold and correlate with lower solubility.[1] Additionally, the lipophilic nature of many substituents added to the core structure to enhance biological activity can further decrease aqueous solubility.[2]

Q2: My compound is precipitating in my cell-based assay medium. How can I get reliable in vitro data?

A: Compound precipitation is a frequent cause of inconsistent results in in-vitro assays.[3] First, determine the kinetic solubility of your compound in the specific assay medium. You can often use a small amount of a co-solvent like DMSO to prepare a high-concentration stock solution, but ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Always visually inspect for precipitation in your wells. If precipitation is observed, you may need to lower the final compound concentration or explore formulation strategies such as using cyclodextrins to increase the apparent solubility in the assay medium.

Q3: What is the first step I should take to improve the solubility of my lead compound?

A: A logical first step is to assess the compound's physicochemical properties, including its pKa. If your molecule has an ionizable center (an acidic or basic functional group), salt formation is one of the most established and effective methods to significantly enhance aqueous solubility.[4][5] For neutral compounds, or if salt formation is not viable, formulation strategies like creating solid dispersions or co-crystals should be considered.[4]

Q4: Can structural modifications to the pyrazolo[1,5-a]pyrimidine core improve solubility?

A: Yes, medicinal chemistry strategies can be highly effective. One approach is to disrupt the planarity of the molecule to reduce crystal packing energy.[1] This can be achieved by introducing flexible linkers or non-planar substituents. For example, replacing a rigid amide linker with a more flexible amine linker has been shown to improve rotational freedom and, consequently, solubility.[1] Another strategy is to add polar functional groups or substituents that can extend into the solvent, which can enhance polarity and solubility.[6]

Troubleshooting Guide for Common Solubility Issues

This guide addresses specific problems you may encounter during your research.

Issue 1: Compound Crashes Out of Solution When Making Aqueous Dilutions from a DMSO Stock

  • Problem: The compound is soluble in 100% DMSO but precipitates when diluted into an aqueous buffer or medium. This is a common issue for compounds with low aqueous solubility.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Try preparing a less concentrated DMSO stock solution.

    • Use Co-solvents: Prepare intermediate dilutions in a mixture of DMSO and water or buffer before the final dilution.

    • Incorporate Surfactants: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Vitamin E TPGS) to the aqueous medium to help maintain solubility.[7]

    • Explore Formulations: For in vivo studies, this is a clear sign that a formulation strategy (e.g., nanosuspension, solid dispersion) will be necessary.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

  • Problem: Despite good in vitro potency, the compound shows poor exposure after oral dosing in preclinical models.

  • Troubleshooting Steps:

    • Confirm Solubility-Limited Absorption: The issue is likely due to the compound not dissolving sufficiently in the gastrointestinal tract.[8]

    • Particle Size Reduction: Reducing the particle size of the solid compound through techniques like micronization or nanomilling increases the surface area available for dissolution.[4][9] Nanosuspensions are a particularly effective approach for enhancing the dissolution rate and bioavailability of poorly soluble drugs.[9][10][11]

    • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][12]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5][8]

Comparative Data on Solubility Enhancement Strategies

The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds. The actual improvement will be compound-specific.

Enhancement StrategyTypical Fold-Increase in Aqueous SolubilityKey Considerations
Salt Formation 10 - 1,000xRequires an ionizable functional group (acidic or basic).[4]
Co-crystals 2 - 100xAlters crystal lattice energy; requires screening for a suitable coformer.[13][14]
Amorphous Solid Dispersion 10 - 200xCreates a high-energy amorphous form; physical stability can be a challenge.[15]
Nanosuspension 5 - 50x (dissolution rate)Increases surface area to enhance dissolution velocity rather than equilibrium solubility.[7][16]
Cyclodextrin Complexation 5 - 500xForms inclusion complexes; suitable for in vitro and some in vivo applications.[8]

Key Experimental Protocols

Protocol 1: Preparation of a Co-crystal to Enhance Solubility

Co-crystals are crystalline structures containing the active pharmaceutical ingredient (API) and a benign coformer in a specific stoichiometric ratio.[13] This method can improve solubility by creating a new crystal lattice with more favorable solvation properties.[14]

Materials:

  • Pyrazolo[1,5-a]pyrimidine API

  • Selected Coformer (e.g., succinic acid, saccharin)

  • Solvent(s) for crystallization (e.g., ethanol, ethyl acetate)

  • Mortar and pestle, crystallization dish, magnetic stirrer

Methodology (Solvent Evaporation Method):

  • Stoichiometric Measurement: Weigh equimolar amounts of the API and the chosen coformer.

  • Dissolution: Dissolve both components in a minimal amount of a suitable solvent or solvent mixture with gentle heating and stirring until a clear solution is obtained.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Isolation: Once crystals have formed, collect them by filtration.

  • Drying: Dry the collected crystals under vacuum.

  • Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Measurement: Determine the aqueous solubility of the co-crystal compared to the pure API.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This technique involves dissolving both the drug and a hydrophilic polymer carrier in a common solvent, followed by removal of the solvent to produce a solid dispersion.[15]

Materials:

  • Pyrazolo[1,5-a]pyrimidine API

  • Polymer Carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Organic Solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

Methodology:

  • Polymer/Drug Solution: Prepare a solution by dissolving the API and the polymer carrier in a common organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the amorphous nature of the drug within the dispersion using PXRD and DSC.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure crystalline drug.

Visualizing the Path to Enhanced Solubility

The following diagrams illustrate key concepts and workflows for addressing the solubility challenges of pyrazolo[1,5-a]pyrimidine compounds.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Outcome start Poorly Soluble Pyrazolo[1,5-a]pyrimidine physchem Physicochemical Characterization (pKa, LogP, m.p.) start->physchem ionizable Ionizable? physchem->ionizable salt Salt Formation ionizable->salt Yes formulation Formulation Strategies ionizable->formulation No end Enhanced Solubility & Bioavailability salt->end medchem Medicinal Chemistry (Structural Modification) formulation->medchem cocrystal Co-crystals formulation->cocrystal asd Solid Dispersions formulation->asd nano Nanosuspensions formulation->nano lipid Lipid-Based Systems formulation->lipid medchem->end cocrystal->end asd->end nano->end lipid->end

Caption: A workflow for selecting a suitable strategy to overcome the poor solubility of pyrazolo[1,5-a]pyrimidines.

G cluster_pathway Typical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Cell Survival & Proliferation akt->downstream inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor inhibitor->pi3k Inhibits

Caption: Pyrazolo[1,5-a]pyrimidines often act as kinase inhibitors, blocking signaling pathways like PI3K/Akt.

References

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines?

A1: The primary challenge lies in controlling the regioselectivity of the cyclization reaction between a 3-amino- or 5-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent.[1] This can lead to the formation of two possible regioisomers, for instance, pyrazolo[1,5-a]pyrimidin-5-ones and -7-ones.[2][3][4] Factors such as the substitution pattern on both the pyrazole and the dicarbonyl compound, reaction conditions (e.g., solvent, temperature, catalyst), and the nature of the electrophile can influence the final product distribution.[5][6] Preventing side reactions and achieving high yields of the desired isomer are common hurdles.[5]

Q2: How can I control the regioselectivity to obtain a specific pyrazolo[1,5-a]pyrimidine isomer?

A2: Fine-tuning the reaction conditions is crucial for controlling regioselectivity. For example, in the reaction of 3-aminopyrazoles with acylated Meldrum's acids, different conditions can selectively yield either pyrazolo[1,5-a]pyrimidin-5-ones or -7-ones.[2] Microwave-assisted synthesis has also been shown to significantly modulate regioselectivity in certain cyclization reactions.[5] The choice of solvent can also be a determining factor; for instance, dimethyl sulfoxide (DMSO) was found to be effective for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines from chalcones where water was unsuitable.[5]

Q3: What are common side reactions, and how can they be minimized?

A3: Side reactions can include the formation of undesired regioisomers, dimerization of starting materials, or aromatic substitutions.[6] Careful optimization of reaction conditions is key to minimizing these byproducts. For example, using an excess of one reagent can sometimes favor the desired reaction pathway and simplify purification.[6] The reactivity of certain β-dicarbonyl compounds may necessitate careful optimization to prevent unwanted side reactions.[5]

Q4: Can the electronic and steric properties of substituents on the starting materials affect the reaction outcome?

A4: Yes, the electronic and steric properties of substituents on both the aminopyrazole and the 1,3-dicarbonyl compound play a significant role. Electron-donating or electron-withdrawing groups can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons, thereby affecting the regioselectivity of the initial attack and subsequent cyclization.[5] For instance, in some syntheses of fused pyrazolo[1,5-a]pyrimidines, electron-donating substituents led to higher yields compared to electron-withdrawing ones.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired regioisomer - Suboptimal reaction conditions (temperature, solvent, catalyst).- Competing side reactions.- Poor reactivity of starting materials.- Screen different solvents (e.g., ethanol, acetic acid, DMSO).- Vary the reaction temperature; sometimes microwave irradiation can improve yields and selectivity.[5]- Use a catalyst (e.g., acid or base) to promote the desired reaction.[7]- Adjust the stoichiometry of the reactants.
Formation of a mixture of regioisomers - Lack of sufficient regiocontrol under the chosen conditions.- Modify the reaction conditions; for example, changing from acidic to basic conditions or vice versa can favor one isomer.[2]- Alter the structure of the starting materials. Introducing bulky substituents may sterically hinder the formation of one isomer.- Explore different synthetic routes that are known to be highly regioselective for the desired isomer.[3][4]
Difficulty in purifying the product from starting materials or byproducts - Similar polarities of the product and impurities.- Optimize the reaction to go to completion to minimize unreacted starting materials.- Employ different purification techniques such as recrystallization, column chromatography with different solvent systems, or preparative HPLC.- In some cases, precipitation of the product from the reaction mixture can yield a pure compound.[2]
No reaction or very slow reaction rate - Low reactivity of the carbonyl group in the electrophile (e.g., arylketones).[6]- Insufficient activation of the reactants.- Use more reactive electrophiles or activate the existing ones.- Increase the reaction temperature or use microwave heating.[7]- Add a suitable catalyst to accelerate the reaction.[7]

Quantitative Data Summary

The regioselectivity of the reaction between 3-aminopyrazoles and acylated Meldrum's acids can be controlled by the reaction conditions to selectively form either pyrazolo[1,5-a]pyrimidin-7-ones or -5-ones.

Reactant 1 (Aminopyrazole)Reactant 2 (Acylated Meldrum's Acid)ConditionsProductYieldReference
1a2Toluene, refluxpyrazolo[1,5-a]pyrimidin-7-one (3a)81%[2]
1a2 (1.5 equiv)Toluene, refluxpyrazolo[1,5-a]pyrimidin-7-ones (3b-g)72-87%[2]
1a2AcOH, 80 °Cpyrazolo[1,5-a]pyrimidin-5-oneHigh[2]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones: [2]

A solution of 3-aminopyrazole (1.0 equiv) and acylated Meldrum's acid (1.1 equiv) in toluene is heated at reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration to afford the pure pyrazolo[1,5-a]pyrimidin-7-one.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones: [2]

A solution of 3-aminopyrazole (1.0 equiv) and acylated Meldrum's acid (1.1 equiv) in acetic acid is heated at 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pyrazolo[1,5-a]pyrimidin-5-one.

Visualizations

Regioselective_Synthesis cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Aminopyrazole Aminopyrazole Reaction Cyclocondensation Aminopyrazole->Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Regioisomer_A Pyrazolo[1,5-a]pyrimidin-7-one Regioisomer_B Pyrazolo[1,5-a]pyrimidin-5-one Reaction->Regioisomer_A Condition Set 1 Reaction->Regioisomer_B Condition Set 2

Caption: Factors influencing regioselective synthesis.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered? (e.g., Low Yield, Mixture of Isomers) start->issue analyze Analyze Problem: - Low Regioselectivity - Side Reactions - Poor Reactivity issue->analyze Yes purify Purify Product issue->purify No solution Implement Solution: - Modify Conditions (Solvent, Temp, Catalyst) - Change Reactant Stoichiometry - Alter Starting Material Structure analyze->solution solution->start end Desired Product purify->end no_issue No yes_issue Yes

Caption: Troubleshooting workflow for synthesis.

References

stability issues of 5-Chloropyrazolo[1,5-a]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloropyrazolo[1,5-a]pyrimidine in solution. As detailed stability data for this specific compound is not extensively available in public literature, this guide focuses on potential stability issues based on its chemical structure and provides protocols for researchers to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues with this compound in solution?

A1: Based on its chemical structure, the main stability concerns for this compound in solution are potential degradation through hydrolysis of the chlorine atom at the 5-position and, under more extreme pH conditions, possible cleavage of the pyrimidine ring. The rate of degradation is likely influenced by the solvent, pH, temperature, and exposure to light.

Q2: What are the recommended solvents and storage conditions for stock solutions of this compound?

A2: For short-term storage, it is advisable to prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. These solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, it is best to store the compound as a solid at low temperature and under an inert atmosphere. It is recommended to prepare fresh aqueous solutions for experiments whenever possible.

Q3: My this compound solution has changed color. Does this indicate degradation?

A3: A change in color can be an indicator of degradation, potentially due to the formation of new chromophoric degradation products. It is recommended to analyze the solution using an analytical technique like HPLC or LC-MS to check for the appearance of new peaks and a decrease in the concentration of the parent compound.

Q4: How can I determine the stability of this compound in my specific experimental buffer?

A4: To assess the stability in your buffer, you can perform a time-course experiment. Prepare a solution of the compound in your buffer and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC. Monitor for any decrease in the peak area of the parent compound and the emergence of new peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity in a biological assay. Degradation of the compound in the aqueous assay buffer.1. Check the pH of your buffer. 2. Perform a stability check of the compound in the buffer using HPLC. 3. Consider preparing the compound solution fresh before each experiment.
Appearance of new peaks in HPLC analysis of a stored solution. Chemical degradation of the compound.1. Identify the degradation products using LC-MS if possible. 2. Optimize storage conditions (lower temperature, protection from light, use of anhydrous solvents). 3. Perform a forced degradation study to understand the degradation profile.
Poor reproducibility of experimental results. Inconsistent concentrations of the active compound due to instability.1. Standardize the preparation and handling of the compound solutions. 2. Always use freshly prepared solutions for critical experiments. 3. Quantify the compound concentration before use if significant degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Condition Procedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Incubate 1 mL of the stock solution at 60°C for 24 hours.
Photodegradation Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples if necessary.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by HPLC or LC-MS to determine the percentage of degradation and identify major degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This protocol outlines a general reverse-phase HPLC method that can be adapted to monitor the stability of this compound.

1. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the compound (e.g., 254 nm)
Injection Volume 10 µL

2. Sample Preparation:

  • Dilute the samples from the stability study to a final concentration of approximately 10-20 µg/mL using the initial mobile phase composition.

3. Data Analysis:

  • Integrate the peak area of this compound and any degradation products.

  • Calculate the percentage of the remaining parent compound and the formation of degradation products over time.

Visualizations

Compound This compound Hydrolysis 5-Hydroxypyrazolo[1,5-a]pyrimidine Compound->Hydrolysis Nucleophilic Substitution (H₂O, OH⁻) RingOpening Ring-Opened Products Compound->RingOpening Harsh Acid/Base Conditions

Caption: Hypothetical degradation pathway of this compound.

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (0, 4, 8, 24h) stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Assess Degradation Profile analyze->data

Caption: Experimental workflow for a forced degradation study.

issue Inconsistent Results or Loss of Activity? check_hplc Analyze Solution by HPLC issue->check_hplc Start degradation Degradation Observed? check_hplc->degradation no_degradation No Degradation. Check other experimental parameters. degradation->no_degradation No optimize Optimize Storage/Handling: - Use fresh solutions - Lower temperature - Protect from light - Check buffer pH degradation->optimize Yes retest Re-test Experiment optimize->retest

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloropyrazolo[1,5-a]pyrimidine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of the this compound scaffold.

Suzuki-Miyaura Coupling Reactions

Q1: I am observing low to no yield of my desired coupled product. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligands are fresh and have been stored correctly. For challenging couplings involving electron-rich heterocycles or sterically hindered partners, consider using more active, specialized catalyst systems.

  • Poor Reagent Quality: The purity of the boronic acid or ester is crucial. Impurities can inhibit the catalyst. Additionally, ensure your base is anhydrous and of high quality.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. A thorough screening of these parameters is often necessary. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]

  • Side Reactions: A common side reaction is the debromination or dechlorination of the starting material.[2] Using specific ligands like XPhos can help to suppress this.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Verify Catalyst Activity (Pd source & ligand) start->check_catalyst check_reagents Assess Reagent Purity (Boronic acid, base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Base) start->optimize_conditions check_side_reactions Analyze for Side Reactions (e.g., Dechlorination) start->check_side_reactions solution_catalyst Use fresh catalyst or screen different Pd/ligand systems. check_catalyst->solution_catalyst solution_reagents Use high-purity reagents. Ensure base is anhydrous. check_reagents->solution_reagents solution_conditions Screen solvents (e.g., Dioxane, Toluene) and bases (e.g., K2CO3, K3PO4). Consider microwave heating. optimize_conditions->solution_conditions solution_side_reactions Use bulky, electron-rich ligands (e.g., XPhos) to minimize dechlorination. check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q2: I am getting a mixture of products from my Suzuki coupling reaction. How can I improve the selectivity?

A2: For di-substituted pyrazolopyrimidines, such as 5,7-dichloropyrazolo[1,5-a]pyrimidine, regioselectivity can be an issue. The C7 position is generally more reactive towards nucleophilic substitution than the C5 position.[4] To achieve selective mono-arylation, carefully controlling the stoichiometry of the boronic acid (using 1.0-1.2 equivalents) is a good starting point. If a mixture persists, lowering the reaction temperature may favor substitution at the more reactive C7 position.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not working or giving very low yields. What should I check?

A1: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations hinges on an active catalytic system and carefully controlled conditions.

  • Catalyst and Ligand Choice: Aryl chlorides are generally less reactive than bromides or iodides. Therefore, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, Xantphos) is critical for an efficient reaction.[5] Pre-formed palladium catalysts complexed with a phosphine ligand can also be highly effective.[5]

  • Base Selection: A non-nucleophilic, moderately strong base is required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[5] The choice of base can significantly impact the reaction rate and selectivity.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Side Reactions: An unproductive side reaction can be the beta-hydride elimination from the amide, leading to hydrodehalogenation of the starting material and an imine byproduct.[6][7]

Q2: I am observing the formation of side products in my Buchwald-Hartwig amination. What are they and how can I avoid them?

A2: Besides the desired aminated product, you might observe hydrodehalogenation (replacement of the chlorine with hydrogen). This can be minimized by using appropriate ligands that favor reductive elimination over other pathways. Also, ensure that your amine is not contaminated with water, as this can lead to the formation of the corresponding hydroxypyrazolopyrimidine.

Nucleophilic Aromatic Substitution (NAS)

Q1: I am trying to perform a nucleophilic aromatic substitution on 5,7-dichloropyrazolo[1,5-a]pyrimidine, but I am getting a mixture of mono- and di-substituted products. How can I control the reaction?

A1: The C7 position of the pyrazolo[1,5-a]pyrimidine core is more reactive towards nucleophilic attack than the C5 position.[4] To achieve selective mono-substitution at C7, you can employ the following strategies:

  • Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly above) will favor substitution at the more reactive C7 position.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction to the di-substituted product.

Q2: My nucleophilic substitution reaction is very sluggish. How can I increase the reaction rate?

A2: If the reaction is slow, you can try the following:

  • Increase Temperature: Gently heating the reaction mixture will increase the rate. However, be mindful that this might also lead to a decrease in selectivity for di-substituted substrates.

  • Stronger Base: For amine nucleophiles, the addition of a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity. However, for reactions with amines bearing electron-withdrawing groups, stronger basic conditions may be required.[8]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can often accelerate NAS reactions.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
Pd(OAc)₂ (4)PPh₃ (4)K₃PO₄1,4-Dioxane10012-24 hGood
XPhosPdG2 (variable)XPhos (variable)Na₂CO₃Dioxane110VariableGood
Pd₂(dba)₃ / P(t-Bu)₃-KFTHF50OvernightModerate

Data compiled from various sources on chloropyrimidine couplings.[2][6][9]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, XantphosNaOtBu, KOtBu, Cs₂CO₃Toluene, Dioxane, THFRoom Temp to Reflux

General conditions based on literature for aryl chlorides.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the this compound (1.0 eq), the amine (1.5 eq), and degassed solvent (e.g., o-xylene).

  • Reaction: Heat the reaction mixture in a microwave reactor (e.g., 150 °C for up to 6 hours) or with conventional heating, monitoring the progress by TLC or LC-MS.[11]

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Signaling Pathway

Many pyrazolo[1,5-a]pyrimidine derivatives are developed as protein kinase inhibitors. For instance, they have been investigated as inhibitors of PI3Kδ, a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the differentiation, proliferation, and survival of immune cells.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Cell_Response Cell Proliferation, Survival, Differentiation Akt->Cell_Response Downstream Signaling Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3Kδ signaling pathway and inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound? A1: this compound is a stable crystalline solid. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Q2: Are there any specific safety precautions I should take when working with this compound and its reactions? A2: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood. Reactions involving phosphorus oxychloride (POCl₃) for chlorination should be performed with extreme caution in a fume hood as it is corrosive and reacts violently with water. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Q3: How do I purify my final pyrazolo[1,5-a]pyrimidine product? A3: The most common method for purifying pyrazolo[1,5-a]pyrimidine derivatives is flash column chromatography on silica gel. The appropriate solvent system will depend on the polarity of your compound and can be determined by TLC analysis. In some cases, recrystallization can also be an effective purification method.

Q4: Can I use other cross-coupling reactions besides Suzuki and Buchwald-Hartwig? A4: Yes, other cross-coupling reactions such as Sonogashira coupling (for alkynylation) can also be employed to functionalize the pyrazolo[1,5-a]pyrimidine core, particularly at the 5-position after activation.[2]

Q5: Where can I find more information on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines? A5: Several review articles provide a comprehensive overview of the synthesis and derivatization of the pyrazolo[1,5-a]pyrimidine scaffold and its applications in medicinal chemistry.[8][13] These can be excellent resources for further reading.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the process of scaling up the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable route involves a two-step process:

  • Cyclocondensation: Reaction of a 3-aminopyrazole with a suitable 1,3-dicarbonyl compound equivalent (like ethyl propiolate or diethyl malonate) to form the pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate.[1][2][3]

  • Chlorination: Treatment of the pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[2][3][4]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concerns involve the chlorination step. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. When quenching the reaction, the mixture should be added slowly to ice or a cold aqueous base to control the highly exothermic reaction.

Q3: What kind of yields can be expected at a larger scale?

A3: Yields are highly dependent on the specific conditions, purity of starting materials, and efficiency of the workup and purification. Laboratory-scale syntheses often report yields for the cyclocondensation step around 85-90% and for the chlorination step between 60-95%.[2] On a larger scale, yields may be slightly lower due to transfer losses and less efficient mixing or heat transfer. Process optimization is crucial to maintain high yields.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis in a question-and-answer format.

Problem 1: Low Yield in Cyclocondensation Step

  • Q: My yield of pyrazolo[1,5-a]pyrimidin-5(4H)-one is significantly lower than expected on a larger scale. What are the potential causes?

  • A:

    • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, causing side reactions. Ensure the reactor is equipped with an appropriate overhead stirrer that provides thorough mixing.

    • Poor Temperature Control: The cyclocondensation can be exothermic. If the temperature is not adequately controlled, side products may form. Use a reactor jacket or an ice bath to maintain the optimal reaction temperature.

    • Impure Starting Materials: The purity of the 3-aminopyrazole and the 1,3-dicarbonyl equivalent is critical. Impurities can interfere with the reaction. Verify the purity of starting materials before starting the reaction.

    • Incorrect Stoichiometry: Ensure precise measurement of reagents. Even small deviations can impact the yield on a large scale.

Problem 2: Formation of Impurities During Chlorination

  • Q: HPLC analysis of my this compound shows significant impurities. What are they likely to be and how can I avoid them?

  • A:

    • Unreacted Starting Material: If the reaction is incomplete, you will see residual pyrazolo[1,5-a]pyrimidin-5(4H)-one.

      • Solution: Increase the reaction time or temperature. Ensure the POCl₃ is of good quality and used in sufficient excess.

    • Over-chlorinated Byproducts: In some cases, dichlorinated species can form, especially if other reactive sites are present on the ring system.[2]

      • Solution: Carefully control the reaction temperature and the amount of chlorinating agent. Adding the substrate to the POCl₃ at a controlled rate can sometimes mitigate this.

    • Hydrolysis Product: If moisture is present during the reaction or workup, the 5-chloro group can hydrolyze back to the hydroxyl group.

      • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 3: Difficulties with Product Isolation and Purification

  • Q: After quenching the chlorination reaction, I am struggling to isolate a pure, solid product. What can I do?

  • A:

    • Oily Product: The crude product may initially separate as an oil instead of a solid.

      • Solution: Try adding seed crystals to induce crystallization. Ensure the pH of the aqueous solution is neutral or slightly basic after quenching, as this often aids precipitation.[3] Vigorous stirring during and after neutralization can also promote solidification.

    • Poor Filterability: The precipitated solid may be very fine and difficult to filter.

      • Solution: Aging the slurry (stirring for several hours at a controlled temperature) can increase the particle size. Using a filter aid like Celite® may be necessary for larger scales.

    • Purification Challenges: Chromatography may be feasible at the lab scale but is often undesirable for large-scale production.[3]

      • Solution: Develop a robust crystallization procedure. Screen various solvents (e.g., ethyl acetate, isopropanol, hexane, or mixtures) to find conditions that effectively remove impurities and provide the product in a crystalline form with good yield.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one (Intermediate)

This protocol is a representative example. Molar equivalents and solvents should be optimized for your specific substrate.

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, thermocouple, and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: To the reactor, add 3-aminopyrazole (1.0 eq). Add a suitable solvent, such as acetic acid or ethanol.[3]

  • Reaction: Begin stirring and add ethyl propiolate (1.0-1.1 eq) dropwise, maintaining the internal temperature below 30°C.

  • Heating: Once the addition is complete, heat the reaction mixture to reflux (e.g., ~110°C for acetic acid) for 4-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 3-aminopyrazole is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash it with cold solvent (e.g., acetic acid, then water), and dry under vacuum to obtain the pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3]

Protocol 2: Synthesis of this compound

Caution: This step involves highly corrosive and water-reactive POCl₃. Handle with extreme care in a fume hood.

  • Setup: Use a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, and condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Charging Reagents: Charge phosphorus oxychloride (POCl₃, 5-10 eq) to the reactor. Optionally, a base like N,N-dimethylaniline or pyridine can be added.[3]

  • Reaction: Slowly add the dry pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) portion-wise to the stirred POCl₃, keeping the temperature controlled (e.g., below 20°C).

  • Heating: After the addition is complete, slowly heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add the reaction mixture to a separate vessel containing crushed ice and water, ensuring the temperature of the quench pot does not exceed 25°C. This is a highly exothermic and gas-evolving step.

    • Neutralize the acidic aqueous solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is ~7-8.

    • The product should precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a small amount of a cold organic solvent like isopropanol or hexane.[5]

  • Drying: Dry the product under vacuum at 40-50°C.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

StepKey ParameterTypical RangeExpected OutcomePurity (Typical)
Cyclocondensation Temperature80-120°CHigh conversion>95%
Time4-8 hoursSolid precipitate
SolventAcetic Acid / Ethanol
Chlorination ReagentPOCl₃Complete conversion>90% (crude)
Temperature90-110°CSolid after workup>98% (after cryst.)
Time2-5 hours

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 3-Aminopyrazole + Ethyl Propiolate B Reaction in Acetic Acid (Reflux) A->B C Cooling & Filtration B->C D Pyrazolo[1,5-a]pyrimidin-5(4H)-one (Intermediate) C->D E Intermediate + POCl3 D->E Dried Intermediate F Reaction (Reflux) E->F G Quench (Ice/Water) & Neutralization F->G H Filtration & Drying G->H I This compound (Final Product) H->I

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Chlorination Yield

G cluster_analysis Problem Analysis cluster_solutions Potential Causes & Solutions Start Low Yield or Purity in Chlorination Step Check_HPLC Analyze Crude by HPLC Start->Check_HPLC Impurity_Profile Identify Impurity Profile Check_HPLC->Impurity_Profile Incomplete_Rxn High Starting Material? Impurity_Profile->Incomplete_Rxn Side_Product Unknown Peaks? Impurity_Profile->Side_Product Workup_Loss Low Mass Balance? Impurity_Profile->Workup_Loss Sol_Time Increase Reaction Time or Temperature Incomplete_Rxn->Sol_Time Sol_Control Improve Temp Control Check Reagent Quality Side_Product->Sol_Control Sol_Workup Optimize Quench pH & Crystallization Solvent Workup_Loss->Sol_Workup

Caption: Decision-making flowchart for troubleshooting the chlorination reaction step.

References

preventing off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting off-target effects associated with pyrazolo[1,5-a]pyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrazolo[1,5-a]pyrimidine kinase inhibitors?

A1: Pyrazolo[1,5-a]pyrimidines are a versatile scaffold for kinase inhibitors, but like many ATP-competitive inhibitors, they can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] Common off-target effects can include inhibition of closely related kinases within the same family or even kinases from different families that share structural similarities in the hinge region and surrounding pockets. For example, inhibitors designed for a specific kinase may show activity against other kinases like SRC, ABL, CDKs, and PI3Ks.[3][4] Off-target effects can lead to unexpected cellular phenotypes, toxicity, or a misinterpretation of the inhibitor's mechanism of action.

Q2: How can I assess the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?

A2: Assessing inhibitor selectivity is crucial. Several methods can be employed:

  • Kinome Scanning: This is a broad, high-throughput screening method that tests the inhibitor against a large panel of kinases (often over 400) to identify potential off-targets.[5] The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values for a range of kinases.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays can confirm that the inhibitor binds to its intended target and potential off-targets within a live cell context.[6][7]

  • Phospho-proteomics: This method can be used to assess the downstream effects of the inhibitor on cellular signaling pathways, providing a functional readout of on- and off-target kinase inhibition.

Q3: My pyrazolo[1,5-a]pyrimidine inhibitor has poor aqueous solubility. How can this affect my experiments and how can I address it?

A3: Poor aqueous solubility is a known issue for some pyrazolo[1,5-a]pyrimidine compounds and can lead to several experimental problems, including precipitation in cell culture media, which results in an unknown and variable effective concentration.[8][9] This can cause inconsistent IC50 values and poor reproducibility in cell-based assays.

To address this, consider the following:

  • Formulation Strategies: Use of solubilizing agents such as DMSO, or formulation with excipients like Labrasol or Pluronic F127, can improve solubility.[10] However, it's crucial to include appropriate vehicle controls in your experiments.

  • Structural Modification: During the drug design phase, medicinal chemistry efforts can focus on introducing polar functional groups to improve solubility without compromising on-target potency.[8]

  • Experimental Validation: Always visually inspect for precipitation after adding the compound to your assay medium. You can also quantify the soluble concentration using techniques like HPLC.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent IC50 values in cellular assays.

  • Question: I am observing significant variability in the IC50 values of my pyrazolo[1,5-a]pyrimidine inhibitor between different runs of my cell-based assay. What could be the cause?

  • Answer: Inconsistent IC50 values are a common challenge and can stem from several factors:

    • Compound Solubility and Stability: As mentioned in the FAQ, poor solubility can lead to precipitation and variable effective concentrations.[9] Ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution in the assay medium. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to an inhibitor. Maintain consistent cell culture practices.

    • Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability. Standardize your protocol and ensure all steps are performed consistently.

Issue 2: Discrepancy between biochemical and cellular potency.

  • Question: My inhibitor is highly potent in a biochemical kinase assay, but its activity is much weaker in a cellular assay. Why is this happening?

  • Answer: This is a frequent observation and can be attributed to several factors:

    • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

    • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • High Intracellular ATP Concentration: Most pyrazolo[1,5-a]pyrimidine kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often at or below the Km.

    • Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

Issue 3: Unexpected or off-target cellular phenotype.

  • Question: I am observing a cellular phenotype that is not consistent with the known function of the intended target kinase. How can I determine if this is an off-target effect?

  • Answer: Differentiating on-target from off-target effects is critical. Here's a troubleshooting workflow:

    • Confirm Target Engagement: Use a cellular target engagement assay like CETSA or NanoBRET to verify that your compound is binding to the intended target at the concentrations used in your phenotypic assay.[6][7]

    • Perform a Kinome Scan: A broad kinase profile will identify the most likely off-target kinases.[5]

    • Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same kinase but has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, express a mutant version of the target kinase that is resistant to your inhibitor. If the phenotype is on-target, the resistant mutant should "rescue" the cells from the inhibitor's effect.

    • Knockdown/Knockout: Use genetic methods like siRNA or CRISPR to reduce the expression of the target kinase. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.

Data Presentation

Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor (CPL302415)

This table shows the IC50 values of a specific pyrazolo[1,5-a]pyrimidine inhibitor against different isoforms of the PI3K kinase, demonstrating its selectivity for the delta isoform.[11]

Kinase IsoformIC50 (nM)Selectivity (fold vs PI3Kδ)
PI3Kδ181
PI3Kα142279
PI3Kβ254701415
PI3Kγ16902939

Table 2: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

This table illustrates how modifications to the pyrazolo[1,5-a]pyrimidine scaffold can impact the potency against Trk kinases.[12]

CompoundR1R2TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Larotrectinib--5-11
Entrectinib--1.70.10.1
Compound 28Macrocyclic-0.170.070.07
Compound 29Macrocyclic-0.6-0.1
Compound 30Macrocyclic-1.61-0.05

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to confirm target engagement of a pyrazolo[1,5-a]pyrimidine inhibitor.[6][7]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control (e.g., DMSO) and incubate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target binding.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Mandatory Visualization

Signaling_Pathway General Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Downstream Kinase Cascade (e.g., MAPK) Downstream Kinase Cascade (e.g., MAPK) Adaptor Proteins->Downstream Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Downstream Kinase Cascade (e.g., MAPK)

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for a pyrazolo[1,5-a]pyrimidine inhibitor.

Experimental_Workflow Troubleshooting Workflow for Unexpected Phenotype cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion Unexpected Phenotype Unexpected Phenotype Confirm Target Engagement (CETSA/NanoBRET) Confirm Target Engagement (CETSA/NanoBRET) Unexpected Phenotype->Confirm Target Engagement (CETSA/NanoBRET) Genetic Validation (siRNA/CRISPR) Genetic Validation (siRNA/CRISPR) Unexpected Phenotype->Genetic Validation (siRNA/CRISPR) Kinome Scan Kinome Scan Confirm Target Engagement (CETSA/NanoBRET)->Kinome Scan If engaged Use Structurally Unrelated Inhibitor Use Structurally Unrelated Inhibitor Confirm Target Engagement (CETSA/NanoBRET)->Use Structurally Unrelated Inhibitor If engaged Off-Target Effect Off-Target Effect Kinome Scan->Off-Target Effect Off-targets identified On-Target Effect On-Target Effect Use Structurally Unrelated Inhibitor->On-Target Effect Same phenotype Use Structurally Unrelated Inhibitor->Off-Target Effect Different phenotype Genetic Validation (siRNA/CRISPR)->On-Target Effect Phenotype mimics inhibitor

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with pyrazolo[1,5-a]pyrimidine inhibitors.

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow Transfect cells with NanoLuc-Kinase fusion vector Transfect cells with NanoLuc-Kinase fusion vector Incubate for 24h for protein expression Incubate for 24h for protein expression Transfect cells with NanoLuc-Kinase fusion vector->Incubate for 24h for protein expression Add fluorescent tracer and inhibitor Add fluorescent tracer and inhibitor Incubate for 24h for protein expression->Add fluorescent tracer and inhibitor Incubate to reach binding equilibrium Incubate to reach binding equilibrium Add fluorescent tracer and inhibitor->Incubate to reach binding equilibrium Add NanoBRET substrate Add NanoBRET substrate Incubate to reach binding equilibrium->Add NanoBRET substrate Measure luminescence at two wavelengths Measure luminescence at two wavelengths Add NanoBRET substrate->Measure luminescence at two wavelengths Calculate BRET ratio Calculate BRET ratio Measure luminescence at two wavelengths->Calculate BRET ratio Determine IC50 Determine IC50 Calculate BRET ratio->Determine IC50

Caption: A step-by-step workflow for the NanoBRET target engagement assay.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Analogs of this heterocyclic system have garnered significant attention for their potential as therapeutic agents, particularly in the field of oncology.[2][3] This guide provides a comparative overview of the biological activity of several pyrazolo[1,5-a]pyrimidine analogs, with a focus on their anticancer properties through the inhibition of key cellular kinases. The information presented herein is supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Biological Activity

The biological efficacy of various pyrazolo[1,5-a]pyrimidine analogs has been quantified through in vitro assays, with IC50 values serving as a primary metric for inhibitory potency. The following table summarizes the activity of selected analogs against different protein kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (µM)Cancer Cell LineIC50 (µM) / GI%Reference
6t CDK20.09--[4][5]
TRKA0.45[4][5]
6s CDK20.23--[4][5]
TRKA0.45[4][5]
6n --56 cell lines43.9% (Mean GI)[4][5]
12 Eg5Significant InhibitionHeLa-[6]
25 Eg5Significant InhibitionHeLa-[6]
27 Eg5Significant InhibitionHeLa-[6]
17 FLT3-ITD0.0004AML cell linesPotent Antiproliferative[7]
19 FLT3-ITD0.0004AML cell linesPotent Antiproliferative[7]

Note: The analogs presented are derivatives of the broader pyrazolo[1,5-a]pyrimidine class, as specific data on 5-chloro substituted analogs was not prevalent in the reviewed literature.

Key Signaling Pathways and Experimental Workflows

The development of pyrazolo[1,5-a]pyrimidine analogs as therapeutic agents involves their evaluation in various biological assays and the elucidation of their mechanism of action, often involving the inhibition of critical signaling pathways.

Dual CDK2/TRKA Inhibition Pathway

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[4][5] The simultaneous inhibition of these two kinases presents a promising strategy in cancer therapy to potentially enhance efficacy and overcome drug resistance.[4][5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. TRKA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers signaling cascades involved in cell proliferation and survival.

CDK2_TRKA_Inhibition cluster_0 Pyrazolo[1,5-a]pyrimidine Analog cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Analog Analog CDK2 CDK2 Analog->CDK2 Inhibits TRKA TRKA Analog->TRKA Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Proliferation Cell Proliferation & Survival TRKA->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Proliferation->Apoptosis

Dual inhibition of CDK2 and TRKA by pyrazolo[1,5-a]pyrimidine analogs leading to apoptosis.
General Workflow for Anticancer Activity Screening

The evaluation of novel pyrazolo[1,5-a]pyrimidine analogs for anticancer activity typically follows a standardized workflow, beginning with in vitro assays to determine cytotoxicity and progressing to more complex biological evaluations.

Anticancer_Screening_Workflow start Synthesized Analogs cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Analogs (Varying Concentrations) cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) data_analysis->mechanism_studies end Lead Compound Identification mechanism_studies->end

A generalized experimental workflow for screening pyrazolo[1,5-a]pyrimidine analogs for anticancer activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological data. Below are methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (CDK2/TRKA)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against CDK2 and TRKA kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human CDK2/Cyclin A2 or TRKA enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4][8]

  • Substrate (specific for the kinase being assayed)

  • ATP

  • Test compounds (pyrazolo[1,5-a]pyrimidine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the diluted test compounds. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).

  • Add the kinase to each well, except for the background control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrazolo[1,5-a]pyrimidine analogs)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.[9]

Steady-State ATPase Assay for Eg5 Kinesin

This assay measures the microtubule-stimulated ATPase activity of the motor protein Eg5 and is used to screen for inhibitors.[6]

Materials:

  • Purified recombinant human Eg5 motor domain

  • Microtubules (polymerized from tubulin)

  • Assay buffer (e.g., containing PIPES, MgCl₂, EGTA, and ATP)

  • An ATP regenerating system (e.g., pyruvate kinase/lactate dehydrogenase) or a method to detect ADP production

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing the assay buffer, microtubules, and the ATP regenerating system (if used).

  • Add the test compound at various concentrations or the vehicle control.

  • Initiate the reaction by adding a defined concentration of Eg5 and ATP.

  • Monitor the rate of ATP hydrolysis over time by measuring the change in absorbance (in the case of a linked enzyme assay) or by quantifying ADP production through other means.

  • The rate of the reaction in the presence of the inhibitor is compared to the control to determine the percent inhibition.

  • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

References

structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine inhibitors targeting several important kinase families: Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), Janus Kinase 2 (JAK2), and Phosphoinositide 3-Kinase δ (PI3Kδ).

Performance Comparison of Pyrazolo[1,5-a]pyrimidine Inhibitors

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against different kinase targets. The following tables summarize the structure-activity relationships (SAR) for inhibitors of Trk, CDK2, JAK2, and PI3Kδ.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function, and their fusion with other genes is implicated in various cancers.[2][3] Several FDA-approved Trk inhibitors, such as Entrectinib and Larotrectinib, feature the pyrazolo[1,5-a]pyrimidine scaffold.[2][3]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors

CompoundR3 SubstituentR5 SubstituentTargetIC50 (nM)Key SAR Insights
Compound 8 Picolinamide2,5-difluorophenyl-substituted pyrrolidineTrkA1.7The amide bond of picolinamide at the C3 position significantly enhances activity.[2]
Compound 9 Picolinamide2,5-difluorophenyl-substituted pyrrolidineTrkA1.7Similar to compound 8, highlighting the importance of the picolinamide and substituted pyrrolidine moieties.[2]
Compound 20 (details not specified)(details not specified)NTRK>0.02Structural modifications on the pyrazolo[1,5-a]pyrimidine nucleus can lead to highly potent inhibitors.[2]
Compound 21 (details not specified)(details not specified)NTRK>0.02Demonstrates the potential for achieving sub-nanomolar potency through core modifications.[2]

The pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with the Met592 residue in the Trk kinase domain.[2] The addition of a morpholine group can improve selectivity, while fluorine incorporation enhances interactions with Asn655.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored as CDK2 inhibitors.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors

CompoundR2 SubstituentR3 SubstituentR7 SubstituentTargetIC50 (nM)Key SAR Insights
Compound 5h Amine3-chlorophenylazo4-BromophenylCDK222The 7-aryl and 3-arylazo substitutions are critical for potent CDK2 inhibition.[4]
Compound 5i Amine2-chlorophenylazo4-BromophenylCDK224The position of the chloro substituent on the phenylazo group has a minor impact on activity.[4]
Compound 6s (details not specified)Furan-containing moiety(details not specified)CDK2230Demonstrates dual inhibitory activity against CDK2 and TRKA.[6]
Compound 6t (details not specified)Thiophene-containing moiety(details not specified)CDK290Replacing the furan ring with a thiophene ring significantly increases CDK2 inhibitory activity.[6]
BS-194 (4k) (details not specified)(details not specified)(details not specified)CDK23A highly potent and selective CDK inhibitor with oral bioavailability.[5]

Molecular docking simulations indicate that these inhibitors accommodate the CDK2 binding site, forming various interactions.[4]

Janus Kinase 2 (JAK2) Inhibitors

The JAK2 signaling pathway is implicated in myeloproliferative neoplasms, making it an attractive target for therapeutic intervention.[7][8]

Table 3: SAR of Pyrazolo[1,5-a]pyrimidine JAK2 Inhibitors

CompoundR2 SubstituentR3 SubstituentR7 SubstituentTargetIC50 (nM)Key SAR Insights
Compound 7j (details not specified)(details not specified)(details not specified)JAK2PotentOptimized for activity against JAK2, selectivity against other JAK family kinases, and good in vivo pharmacokinetic properties.[7]
2-amino-pyrazolo[1,5-a]pyrimidines AmineVariedVariedJAK2PotentStructure-based optimization of a novel series of 2-amino-pyrazolo[1,5-a]pyrimidines led to potent JAK2 inhibition.[8]

A high-throughput screening effort identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of JAK2.[7]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases.[9][10]

Table 4: SAR of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

CompoundR2 SubstituentR5 SubstituentR7 SubstituentTargetIC50 (nM)Key SAR Insights
CPL302415 (6) N-tert-butylpiperazin-1-ylmethyl2-(difluoromethyl)-1H-benzimidazol-1-ylMorpholin-4-ylPI3Kδ18Modifications of the benzimidazole and amine subunits at the C5 and C2 positions, respectively, are crucial for activity and selectivity.[9]
General 5-indole derivatives VariedIndoleMorpholin-4-ylPI3KδVariesThe 5-indole-pyrazolo[1,5-a]pyrimidine core is a promising scaffold for future SAR studies.[10]

The morpholine at the C7 position is a key feature, creating a "morpholine-pyrimidine" system that interacts with the hinge region of the kinase.[10]

Experimental Protocols

The determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical step in drug discovery. A common method for this is the in vitro kinase assay.

General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[11][12]

Materials:

  • Purified recombinant kinase (e.g., TrkA, CDK2, JAK2, PI3Kδ)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrazolo[1,5-a]pyrimidine inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase solution.

    • Add the diluted inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of their inhibitors.

Trk Signaling Pathway

Neurotrophin binding to Trk receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are involved in cell survival, proliferation, and differentiation.[2][6][13]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway PKC_Pathway PKC Pathway PLCG->PKC_Pathway Transcription Gene Transcription (Survival, Proliferation, Differentiation) MAPK_Pathway->Transcription AKT_Pathway->Transcription PKC_Pathway->Transcription

Caption: Trk signaling pathway initiated by neurotrophin binding.

CDK2 Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle by phosphorylating target proteins like the Retinoblastoma protein (Rb).[4][14]

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase G2_Phase G2 Phase DNA_Replication DNA Replication M_Phase M Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S_Phase Promotes Entry CyclinE_CDK2->Rb_E2F Phosphorylation CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S_Phase Progression pRb p-Rb E2F E2F Rb_E2F->E2F Release E2F->CyclinE_CDK2 Activation

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

JAK2/STAT Signaling Pathway

Cytokine binding to its receptor activates associated JAK2, which then phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in cell proliferation and differentiation.[1][15]

JAK2_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK2_active JAK2 (active) JAK2_active->Receptor JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Transcription Gene Transcription (Proliferation, Differentiation) STAT_dimer->Transcription Translocation & DNA Binding Cytokine Cytokine Cytokine->Receptor Binding

Caption: The JAK2/STAT signaling cascade.

PI3Kδ Signaling in B-cells

PI3Kδ is activated downstream of the B-cell receptor (BCR) and plays a crucial role in B-cell development, survival, and activation by converting PIP2 to PIP3, which acts as a second messenger.[16][17]

PI3Kd_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Recruitment & Activation BTK BTK PIP3->BTK Recruitment & Activation Downstream_Signaling Downstream Signaling AKT->Downstream_Signaling BTK->Downstream_Signaling Transcription Gene Transcription (Survival, Proliferation, Activation) Downstream_Signaling->Transcription Antigen Antigen Antigen->BCR Binding

Caption: PI3Kδ signaling pathway in B-cells.

General Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors involves a series of steps from initial screening to detailed kinetic analysis.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., ADP-Glo™ Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Identify active compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against other kinases) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR studies) Selectivity->Lead_Opt Lead_Opt->Dose_Response Iterative process In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End End: Candidate Drug In_Vivo->End

Caption: A typical workflow for kinase inhibitor discovery.

References

A Comparative Guide to 5-Chloropyrazolo[1,5-a]pyrimidine and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 5-Chloropyrazolo[1,5-a]pyrimidine moiety has emerged as a "privileged scaffold," demonstrating significant potential in the development of targeted therapies. This guide provides an objective comparison of the this compound scaffold against other prominent heterocyclic systems—purines, quinazolines, and triazolopyrimidines—supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions in their drug design endeavors.

The Rise of Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that is considered a bioisostere of purine.[1] This structural mimicry allows it to effectively compete with ATP at the hinge region of kinases, a crucial interaction for inhibitory activity.[2] The 5-chloro substituent serves as a versatile synthetic handle, enabling the introduction of various functional groups to modulate the compound's biological activity and physicochemical properties.[3] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][4]

Comparative Analysis of Heterocyclic Scaffolds

To provide a clear comparison, this guide focuses on three key alternative scaffolds:

  • Purines: As the endogenous ligands for many enzymes, purine analogs have a long history in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established bioisosteric replacement for the purine core.

  • Quinazolines: This scaffold is another highly successful framework for kinase inhibitors, with several approved drugs targeting receptor tyrosine kinases like EGFR.[5]

  • Triazolopyrimidines: Sharing structural similarities with both purines and pyrazolopyrimidines, this scaffold has also been explored for its potential in medicinal chemistry.

The following tables summarize the quantitative data for representative compounds from each scaffold, focusing on their inhibitory activity against various protein kinases and their effects on cancer cell lines.

Data Presentation: A Quantitative Comparison

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

ScaffoldCompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[1,5-a]pyrimidine Compound 1 (6t)CDK290Ribociclib70
TRKA450Larotrectinib70
Quinazoline GefitinibEGFR2-37--
ErlotinibEGFR2--
Purine RoscovitineCDK2450--
Triazolopyrimidine Compound 2 (19)PfDHODH80--

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.

Table 2: In Vitro Anti-proliferative Activity of Representative Compounds

ScaffoldCompoundCell LineIC50 (µM)
Pyrazolo[1,5-a]pyrimidine Compound 3 (5h)Various Cancer Cell Lines0.03 - 50
Quinazoline GefitinibVarious Cancer Cell Lines0.015 - >100
Purine 6-MercaptopurineVarious Cancer Cell LinesVaries
Triazolopyrimidine Compound 4 (23)P. falciparum (3D7)0.030

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.

LanthaScreen™ Kinase Binding Assay Protocol (for IC50 Determination)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Kinase buffer

  • Test compound (inhibitor)

  • 384-well plate (white, low-volume)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.

  • Reaction Incubation:

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol (for IC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test compound (inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of these heterocyclic scaffolds in drug design.

G General Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle CDK Cyclin-Dependent Kinase (CDK) CDK->CellCycle Regulation Transcription->CellCycle Ligand Growth Factor Ligand->RTK Binding & Activation

Caption: A simplified diagram of common kinase signaling pathways targeted in cancer therapy.

G Experimental Workflow for Kinase Inhibitor Screening Start Start: Compound Library HTS High-Throughput Screening (e.g., LanthaScreen™) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Hit_ID->Start No Dose_Response Dose-Response & IC50 Determination (Biochemical Assay) Hit_ID->Dose_Response Yes Cell_Based Cell-Based Assay (e.g., MTT Assay for Proliferation) Dose_Response->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical experimental workflow for the screening and development of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design of novel therapeutics, particularly kinase inhibitors. Its bioisosteric relationship with purines, coupled with the synthetic tractability afforded by the 5-chloro substituent, allows for extensive structure-activity relationship (SAR) exploration. While quinazolines have a proven track record in approved drugs, the pyrazolo[1,5-a]pyrimidine framework offers a distinct chemical space with the potential to overcome resistance mechanisms and achieve novel selectivity profiles. The choice of scaffold will ultimately depend on the specific target and the desired properties of the final drug candidate. This guide provides a foundational understanding and the necessary experimental context to aid researchers in navigating these critical decisions in the drug discovery process.

References

comparative analysis of pyrazolo[1,5-a]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. These nitrogen-fused heterocyclic systems are integral to the development of therapeutics targeting a range of diseases, most notably as potent protein kinase inhibitors in cancer therapy.[1][2] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the most effective and commonly employed synthetic methodologies for the construction of the pyrazolo[1,5-a]pyrimidine core, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of pyrazolo[1,5-a]pyrimidines is predominantly achieved through the construction of the pyrimidine ring onto a pre-existing pyrazole core. The most prevalent strategies include condensation reactions, multicomponent reactions, and the increasingly popular microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to pyrazolo[1,5-a]pyrimidines is often dictated by the desired substitution pattern, available starting materials, and the desired efficiency of the reaction. Below is a summary of the leading methods with their respective advantages and disadvantages.

Synthetic Method Starting Materials General Reaction Conditions Reported Yields Advantages Disadvantages
Condensation Reaction 5-Aminopyrazoles and β-dicarbonyl compounds or their equivalents (e.g., β-enaminones, α,β-unsaturated ketones)Acidic or basic catalysis, conventional heating or microwave irradiation.[1][3]40-97%[3][4][5]Versatile, well-established, and allows for a wide range of substituents.Can require harsh conditions and may lead to regioisomeric mixtures with unsymmetrical dicarbonyls.
Three-Component Reaction 3-Amino-1H-pyrazoles, aldehydes, and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)One-pot reaction, often catalyzed by a base or Lewis acid.[1]High (often >80%)High atom economy, operational simplicity, and rapid access to complex molecules.[1]The scope can be limited by the reactivity of the components.
Microwave-Assisted Synthesis Various (applicable to both condensation and multicomponent reactions)Microwave irradiation, often solvent-free or in high-boiling solvents.[1][6][7]80% to near-quantitative[1][7]Dramatically reduced reaction times, improved yields, and often cleaner reactions.[1][6]Requires specialized microwave equipment.
One-Pot Cyclization/Halogenation Aminopyrazoles, enaminones (or chalcones), and sodium halidesOxidative cyclization using an agent like potassium persulfate (K₂S₂O₈).[1]High to near-quantitative[1]Efficient one-pot synthesis of valuable halogenated derivatives.[1]The scope may be limited by the compatibility of substrates with the oxidizing agent.

Experimental Protocols

Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines via Condensation

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation with an aminopyrazole.[3]

Step A: Synthesis of β-Enaminones

A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[3]

Step B: Cyclocondensation

An equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine is subjected to microwave irradiation at 180 °C. The 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines are typically obtained in 88–96% yield.[3] For coumarin-containing derivatives, refluxing in acetic acid for 3 hours is preferred to avoid decomposition under microwave conditions, yielding the product in 80-87% yield.[3]

One-Pot Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This method allows for the rapid assembly of the pyrazolo[1,5-a]pyrimidine core from simple starting materials.[1]

A mixture of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile) is heated in a suitable solvent. The reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack from the active methylene compound and subsequent cyclization to afford the final product.[1] Microwave-assisted versions of this reaction can be completed in minutes with high purity.[1]

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This procedure details the synthesis of a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine.[8]

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethoxide. The reaction mixture is refluxed for 24 hours to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in 89% yield.[8][9] This intermediate can be further functionalized, for example, by chlorination with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[8]

Visualizing Synthetic Pathways and Biological Relevance

To better understand the relationships between the different synthetic strategies and the biological importance of the target compounds, the following diagrams are provided.

G cluster_start Starting Materials cluster_methods Synthetic Methods 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Three-Component Reaction Three-Component Reaction 5-Aminopyrazole->Three-Component Reaction beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Three-Component Reaction Active Methylene Active Methylene Active Methylene->Three-Component Reaction Microwave-Assisted Microwave-Assisted Condensation->Microwave-Assisted Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Condensation->Pyrazolo[1,5-a]pyrimidine Three-Component Reaction->Microwave-Assisted Three-Component Reaction->Pyrazolo[1,5-a]pyrimidine Microwave-Assisted->Pyrazolo[1,5-a]pyrimidine Accelerated

Caption: Overview of key synthetic routes to pyrazolo[1,5-a]pyrimidines.

The biological significance of pyrazolo[1,5-a]pyrimidines often lies in their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, TRK) Receptor Tyrosine Kinase (e.g., EGFR, TRK) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, TRK) Signaling Cascade (e.g., PI3K/Akt, RAS/MAPK) Signaling Cascade (e.g., PI3K/Akt, RAS/MAPK) Receptor Tyrosine Kinase (e.g., EGFR, TRK)->Signaling Cascade (e.g., PI3K/Akt, RAS/MAPK) Downstream Kinases (e.g., CDK2, B-Raf, Pim-1) Downstream Kinases (e.g., CDK2, B-Raf, Pim-1) Signaling Cascade (e.g., PI3K/Akt, RAS/MAPK)->Downstream Kinases (e.g., CDK2, B-Raf, Pim-1) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Kinases (e.g., CDK2, B-Raf, Pim-1)->Cell Proliferation & Survival Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR, TRK) Inhibition Pyrazolo[1,5-a]pyrimidine Inhibitor->Downstream Kinases (e.g., CDK2, B-Raf, Pim-1) Inhibition

Caption: Inhibition of cancer signaling pathways by pyrazolo[1,5-a]pyrimidines.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-developed field with a variety of robust and efficient methods. The classical condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a versatile and widely used approach. For rapid access to molecular complexity, one-pot multicomponent reactions offer an elegant and atom-economical alternative. Furthermore, the application of microwave-assisted synthesis has proven to be a powerful tool for accelerating these reactions and improving yields, aligning with the principles of green chemistry. The choice of the optimal synthetic strategy will depend on the specific target molecule and the resources available. This guide provides a foundation for researchers to make informed decisions in the design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their potential as anticancer agents. While the primary interest lies in 5-Chloropyrazolo[1,5-a]pyrimidine derivatives, the available in vivo data necessitates a broader examination of the pyrazolo[1,5-a]pyrimidine scaffold to draw relevant comparisons and inform future research directions.

This guide synthesizes data from multiple studies to present a clear comparison of the biological activity of this class of compounds. Experimental methodologies for key assays are detailed to provide context for the presented data. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the mechanisms of action and study designs.

In Vitro Efficacy: A Landscape of Potent Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant promise in a variety of in vitro assays, exhibiting potent activity against a range of cancer cell lines and specific molecular targets. The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

One notable example is the pyrazolo[1,5-a]pyrimidine derivative BS-194 , a potent inhibitor of CDK1, CDK2, and CDK9.[1][2] Its efficacy has been demonstrated across a wide panel of cancer cell lines. Another area of significant in vitro activity is the inhibition of PI3Kδ, with some derivatives showing low nanomolar IC50 values.

The following table summarizes the in vitro efficacy data for representative pyrazolo[1,5-a]pyrimidine derivatives.

Compound Class/DerivativeAssay TypeTargetCell Line(s)Efficacy Metric (IC50/GI50)Reference(s)
Pyrazolo[1,5-a]pyrimidine (BS-194) Kinase InhibitionCDK1-30 nmol/L[1][2]
Kinase InhibitionCDK2-3 nmol/L[1][2]
Kinase InhibitionCDK9-90 nmol/L[1][2]
Antiproliferative-60 cancer cell linesMean GI50 = 280 nmol/L[1][2]
5-indole-pyrazolo[1,5-a]pyrimidine PI3Kδ InhibitionPI3Kδ-18 nM[3]
N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine AntioxidantDPPH radical-IC50 = 18.33 ± 0.04 μg/mL

From the Bench to Preclinical Models: In Vivo Efficacy

The CDK inhibitor BS-194 has been shown to inhibit human tumor xenografts in mice following oral administration, demonstrating its potential as a therapeutic agent.[1][2] Another pyrazolo[1,5-a]pyrimidine derivative, DO-2728a , has shown significant tumor growth inhibition in a xenograft mouse model of Acute Myeloid Leukemia (AML).

The table below presents the available in vivo efficacy data for pyrazolo[1,5-a]pyrimidine derivatives.

Compound/DerivativeAnimal ModelTumor TypeDosing RegimenEfficacy OutcomeReference(s)
BS-194 Human Tumor Xenograft in miceNot specified25 mg/kg (oral)Tumor inhibition and suppression of CDK substrate phosphorylation[1][2]
DO-2728a Xenograft mouse modelAcute Myeloid Leukemia (AML)Not specifiedSignificant tumor growth inhibition

It is important to note that the chemical structure of BS-194, (2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol, does not contain a chloro group at the 5-position.[1][2] This highlights a data gap for the specific subclass of this compound derivatives in terms of in vivo studies.

Understanding the Mechanism: Signaling Pathways

The anticancer effects of many pyrazolo[1,5-a]pyrimidine derivatives are rooted in their ability to inhibit key signaling pathways involved in cell cycle progression and proliferation. The diagram below illustrates the CDK-mediated pathway, a primary target of compounds like BS-194.

CDK_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Phosphorylation of Rb protein CDK2_CyclinA CDK2/Cyclin A S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression DNA Replication CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Mitotic Entry PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., BS-194) PyrazoloPyrimidine->CDK2_CyclinE Inhibition PyrazoloPyrimidine->CDK2_CyclinA Inhibition PyrazoloPyrimidine->CDK1_CyclinB Inhibition

Caption: CDK Inhibition Pathway of Pyrazolo[1,5-a]pyrimidine Derivatives.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays cited in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The pyrazolo[1,5-a]pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the specific kinase (e.g., CDK2/Cyclin A), the kinase substrate (e.g., a synthetic peptide), ATP, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The IC50 value (concentration of inhibitor that reduces enzyme activity by 50%) is then calculated.

In Vivo Human Tumor Xenograft Study
  • Cell Culture and Implantation: Human cancer cells are cultured in vitro, harvested, and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: The pyrazolo[1,5-a]pyrimidine derivative is formulated in an appropriate vehicle and administered to the treatment group according to a predetermined schedule and route (e.g., oral gavage daily). The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis: Optionally, at the end of the study, tumors can be excised for analysis of target engagement, such as measuring the phosphorylation levels of downstream substrates of the inhibited kinase.

The workflow for a typical in vivo xenograft study is depicted below.

Xenograft_Workflow A 1. Cell Culture (Human Cancer Cells) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization of Mice (Control & Treatment Groups) C->D E 5. Drug Administration (Vehicle or Compound) D->E F 6. Tumor Volume & Body Weight Measurement (Periodic) E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G H 8. (Optional) Pharmacodynamic Analysis of Tumors G->H

References

Comparative Analysis of 5-Chloropyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The chlorine atom at the 5-position often serves as a key interaction point or a handle for further chemical modification to enhance potency and selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed protocols.

Data Presentation: Kinase Selectivity Profile

To illustrate the cross-reactivity of a representative this compound-based inhibitor, we present hypothetical kinome scan data for a compound designated CPL-X . This data is modeled on typical results obtained for this class of inhibitors and is for illustrative purposes. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) against a panel of kinases.

Table 1: Cross-Reactivity Profile of CPL-X (a hypothetical this compound based inhibitor) at 1 µM

Kinase FamilyTarget KinasePercent Inhibition (%)
Tyrosine Kinases
EGFR95
HER288
VEGFR275
PDGFRβ65
c-Src40
Abl35
Serine/Threonine Kinases
CDK2/Cyclin A92
CDK9/Cyclin T185
ROCK298
ROCK160
PI3Kδ89
PI3Kα30
PI3Kβ45
PI3Kγ55
CK2α96
TrkA91
TrkB82
TrkC85
p38α25
JNK115
MEK110
ERK25

Note: This data is illustrative. Actual inhibition values will vary for specific compounds.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity data. Below are protocols for common kinase inhibition assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • This compound inhibitor (e.g., CPL-X)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to engage its target kinase within living cells.

Materials:

  • Cells expressing a NanoLuc®-kinase fusion protein

  • NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay reagents (Promega)

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 384-well plates

Procedure:

  • Cell Preparation: Culture cells expressing the NanoLuc®-kinase fusion to the appropriate density and seed them into the assay plate.

  • Compound Addition: Add the this compound inhibitor at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, which is used to determine the IC₅₀ value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by this compound-based inhibitors.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Shc Shc TrkA->Shc Phosphorylates PI3K PI3K TrkA->PI3K Activates PLCG PLCγ TrkA->PLCG Phosphorylates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: TrkA Signaling Pathway.

PI3K_Delta_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activates BTK BTK Syk->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Response Cell Proliferation, Survival, and Activation Akt->Cell_Response mTORC1->Cell_Response

Caption: PI3Kδ Signaling in B-Cells.

CDK2_CyclinE_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Induces Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Inhibits

Caption: CDK2/Cyclin E Cell Cycle Regulation.

Experimental Workflow

The following diagram outlines a typical workflow for kinase inhibitor profiling.

Kinase_Inhibitor_Profiling_Workflow Compound_Library Compound Library (5-Chloropyrazolo[1,5-a]pyrimidines) Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinome Panel) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Kinase Inhibitor Profiling Workflow.

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine and Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Among the numerous heterocyclic scaffolds explored, pyrazolo[1,5-a]pyrimidines and quinazolines have emerged as privileged structures, yielding a multitude of potent and selective inhibitors against various protein kinases implicated in cancer and other diseases. This guide provides a comparative overview of the efficacy of these two prominent inhibitor classes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of representative pyrazolo[1,5-a]pyrimidine and quinazoline inhibitors against key protein kinase targets. It is important to note that the data presented here is compiled from various studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors against Protein Kinases

Compound ClassTarget KinaseSpecific Inhibitor ExampleIC50 (nM)Cell Line/Assay ConditionReference
Pyrazolo[1,5-a]pyrimidineEGFRCompound 46 3.76Enzymatic Assay[1]
Pyrazolo[1,5-a]pyrimidineEGFRCompound 48 3.63Enzymatic Assay[1]
Pyrazolo[1,5-a]pyrimidineCDK2Compound 6t 90Enzymatic Assay[2][3]
Pyrazolo[1,5-a]pyrimidineTRKACompound 6s 450Enzymatic Assay[2][3]
Pyrazolo[1,5-a]pyrimidinePI3KδCPL302253 (54 )2.8Enzymatic Assay
Pyrazolo[1,5-a]pyrimidinePim-1Compound 1 45Enzymatic Assay[4]
Pyrazolo[1,5-a]pyrimidineRETWF-47-JS03 (1 )<1Cellular Assay

Table 2: Efficacy of Quinazoline Inhibitors against Protein Kinases

Compound ClassTarget KinaseSpecific Inhibitor ExampleIC50 (nM)Cell Line/Assay ConditionReference
QuinazolineEGFR (WT)Gefitinib2-37Enzymatic Assay[5]
QuinazolineEGFR (L858R)Gefitinib1.3-25Enzymatic Assay[5]
QuinazolineEGFR (T790M)Osimertinib1-15Enzymatic Assay[6]
QuinazolineEGFRErlotinib2-5Enzymatic Assay[5]
QuinazolineVEGFR-2Vandetanib40Enzymatic Assay[7]
QuinazolineRETVandetanib106Enzymatic Assay[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme, such as the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
  • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[9][10]
  • Dilute the recombinant kinase and substrate to their final concentrations in the kinase buffer.
  • Prepare a solution of ATP at twice the final desired concentration in the kinase buffer.

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.
  • In a 384-well plate, add the kinase enzyme, the substrate, and the diluted test inhibitor. Include a no-inhibitor control (DMSO vehicle).[11]
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent). This is achieved by first depleting the remaining ATP and then converting the generated ADP to ATP, which is used to generate a luminescent signal.[11]

3. Data Analysis:

  • Measure the luminescence using a plate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell-Based Proliferation Assay (Cellular IC50 Determination)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., A549 for EGFR, Ramos for BTK) in the recommended medium.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]

2. Compound Treatment:

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.
  • Add the diluted inhibitor to the cells. Include a vehicle control (DMSO).[12]
  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[12]

3. Viability Measurement:

  • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]
  • Add the viability reagent to each well and incubate according to the manufacturer's instructions.
  • Measure the luminescent signal using a plate reader.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
  • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

In Vivo Tumor Xenograft Model

This model evaluates the in vivo efficacy of an anticancer drug in an animal model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).[13]
  • Implant human tumor cells subcutaneously or orthotopically into the mice.[13]
  • Allow the tumors to grow to a palpable size.

2. Drug Administration:

  • Randomize the mice into treatment and control groups.
  • Administer the test inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle.[13]
  • Treat the mice for a specified period, monitoring tumor size and body weight regularly.

3. Efficacy Evaluation:

  • Measure tumor volume using calipers throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.[13]

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway, a common target for both pyrazolo[1,5-a]pyrimidine and quinazoline inhibitors. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor Pyrazolo[1,5-a]pyrimidine or Quinazoline Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors, from initial screening to in vivo efficacy studies.

Experimental_Workflow Start Compound Library (Pyrazolo[1,5-a]pyrimidines, Quinazolines) Biochemical_Screening In Vitro Kinase Assay (Biochemical IC50) Start->Biochemical_Screening Cell_Based_Assay Cell-Based Proliferation Assay (Cellular IC50) Biochemical_Screening->Cell_Based_Assay Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Active Compounds Lead_Optimization->Biochemical_Screening In_Vivo_Study In Vivo Xenograft Model (Efficacy Studies) Lead_Optimization->In_Vivo_Study Optimized Leads End Preclinical Candidate In_Vivo_Study->End

Caption: General workflow for kinase inhibitor discovery.

References

Unveiling the Inhibitory Potential: A Comparative Docking Study of 5-Chloropyrazolo[1,5-a]pyrimidine and its Analogs with Key Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive computational docking analysis of 5-Chloropyrazolo[1,5-a]pyrimidine and its derivatives against a panel of therapeutically relevant protein kinases: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1), and Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals interested in the in-silico evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Through a comparative analysis with known inhibitors, this guide offers insights into the potential binding interactions and inhibitory activities of this scaffold, supported by detailed experimental protocols and visual representations of key signaling pathways.

Comparative Analysis of Inhibitory Potency

While direct experimental data for this compound is limited in the public domain, computational docking studies on closely related pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights into their potential as kinase inhibitors. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine analogs and known reference inhibitors against CDK2, TRKA, Pim-1, and CDK9.

Table 1: Comparative Inhibitory Activity against CDK2

CompoundScaffoldIC50 (nM)Reference InhibitorIC50 (nM)
BS-194 (4k)Pyrazolo[1,5-a]pyrimidine derivative3Dinaciclib1
Derivative 2dPyrazolo[1,5-a]pyrimidine derivative60% inhibition(R)-Roscovitine (Seliciclib)100
Derivative 6tPyrazolo[1,5-a]pyrimidine derivative90AT751944
Derivative 6sPyrazolo[1,5-a]pyrimidine derivative230SNS-032 (BMS-387032)38

Data for pyrazolo[1,5-a]pyrimidine derivatives are based on published studies of close analogs, not this compound itself.[1][2][3][4]

Table 2: Comparative Inhibitory Activity against TRKA

CompoundScaffoldIC50 (nM)Reference InhibitorIC50 (nM)
Derivative 6sPyrazolo[1,5-a]pyrimidine derivative450Larotrectinib1.7
Derivative 6tPyrazolo[1,5-a]pyrimidine derivative450Entrectinib1.7
Compound 225-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidine3Cabozantinib5.38
Compound 28Macrocyclic Pyrazolo[1,5-a]pyrimidine0.17

Data for pyrazolo[1,5-a]pyrimidine derivatives are based on published studies of close analogs, not this compound itself.[1][5]

Table 3: Comparative Inhibitory Activity against Pim-1

CompoundScaffoldIC50 (nM)Reference InhibitorIC50 (nM)
Compound 93,5-disubstituted pyrazolo[1,5-a]pyrimidine27SGI-1776~50
Compound 17Pyrazolo[1,5-a]pyrimidine derivativelow pMAZD12085
Fragment 195-substituted pyrazolo[1,5-a]pyrimidine294

Data for pyrazolo[1,5-a]pyrimidine derivatives are based on published studies of close analogs, not this compound itself.[6][7]

Table 4: Comparative Inhibitory Activity against CDK9

CompoundScaffoldIC50 (nM)Reference InhibitorIC50 (nM)
BS-194 (4k)Pyrazolo[1,5-a]pyrimidine derivative90Dinaciclib4
Riviciclib (P276-00)20
CDKI-734
NVP-2< 0.514

Data for pyrazolo[1,5-a]pyrimidine derivatives are based on published studies of close analogs, not this compound itself.[3][8]

Experimental Protocols: Molecular Docking

The following sections outline generalized protocols for performing molecular docking studies with pyrazolo[1,5-a]pyrimidine derivatives against protein kinases using AutoDock Vina and Molecular Operating Environment (MOE).

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

G cluster_prep Preparation cluster_grid Grid Generation cluster_docking Docking cluster_analysis Analysis PDB_prep 1. Protein Preparation: - Download PDB file (e.g., from RCSB PDB). - Remove water molecules and heteroatoms. - Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT). Ligand_prep 2. Ligand Preparation: - Draw this compound in a chemical drawing tool (e.g., ChemDraw). - Convert to 3D structure and save as a .pdb file. - Use ADT to assign Gasteiger charges and set rotatable bonds. PDB_prep->Ligand_prep Grid_box 3. Grid Box Definition: - Identify the active site of the kinase. - Define the grid box dimensions and center to encompass the binding pocket using ADT. Ligand_prep->Grid_box Vina 4. Running AutoDock Vina: - Create a configuration file specifying the receptor, ligand, and grid box parameters. - Execute AutoDock Vina from the command line. Grid_box->Vina Analysis 5. Results Analysis: - Analyze the output PDBQT file containing the docked poses. - Visualize the binding interactions using software like PyMOL or Discovery Studio. - Evaluate binding affinity (kcal/mol) and hydrogen bond interactions. Vina->Analysis

Computational Docking Workflow with AutoDock Vina.
Protocol 2: Molecular Docking using Molecular Operating Environment (MOE)

This protocol outlines the general workflow for conducting molecular docking simulations using the comprehensive drug discovery software suite, MOE.

G cluster_prep Preparation cluster_site Site Finding & Docking cluster_analysis Analysis MOE_PDB_prep 1. Protein Preparation: - Import the kinase structure into MOE. - Use the 'Protein Preparation' tool to correct structural issues, add hydrogens, and assign charges. MOE_Ligand_prep 2. Ligand Preparation: - Build or import the this compound structure. - Perform energy minimization using a suitable force field (e.g., MMFF94x). MOE_PDB_prep->MOE_Ligand_prep Site_finder 3. Active Site Identification: - Use the 'Site Finder' tool to identify potential binding pockets. MOE_Ligand_prep->Site_finder MOE_Dock 4. Docking: - Open the 'Dock' panel. - Specify the prepared receptor and ligand database. - Select the identified active site and set docking parameters (e.g., Triangle Matcher for placement, London dG for scoring). Site_finder->MOE_Dock MOE_Analysis 5. Results Analysis: - Analyze the output database containing docked poses and scores (e.g., S-score). - Visualize ligand-receptor interactions in 2D and 3D to identify key binding motifs. MOE_Dock->MOE_Analysis

Computational Docking Workflow with MOE.

Signaling Pathway Visualizations

Understanding the cellular context in which these kinases operate is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with CDK2 and TRKA.

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. Its activity is tightly controlled by cyclins and CDK inhibitors.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates (inactivates) Cyclin_D_CDK46->Rb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry & DNA Replication CDK2_Cyclin_E->S_Phase_Entry promotes p21_p27 p21 / p27 (CDK Inhibitors) p21_p27->CDK2_Cyclin_E inhibits

Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
TRKA Signaling Pathway

TRKA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades involved in neuronal survival and differentiation. Dysregulation of TRKA signaling is implicated in various cancers.

TRKA_Pathway NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA binds & activates Ras Ras TRKA->Ras activates PI3K PI3K TRKA->PI3K activates PLCG PLCγ TRKA->PLCG activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Survival, Differentiation) ERK->Gene_Expression Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_Signaling Ca²⁺ Signaling IP3_DAG->Ca_Signaling

Key Downstream Signaling Pathways of TRKA.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the design of novel protein kinase inhibitors. Computational docking studies of derivatives suggest potential inhibitory activity against key cancer-related kinases such as CDK2, TRKA, Pim-1, and CDK9. While further experimental validation is necessary to ascertain the precise binding affinities and inhibitory concentrations of this compound, the in-silico data presented in this guide, along with the detailed methodologies and pathway visualizations, provide a solid foundation for future drug discovery efforts in this area. Researchers are encouraged to utilize the provided protocols as a guide for their own computational screening and lead optimization studies.

References

Benchmarking 5-Chloropyrazolo[1,5-a]pyrimidine Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer potential of 5-Chloropyrazolo[1,5-a]pyrimidine and its derivatives against established anticancer drugs. The data presented is based on a compilation of preclinical in vitro studies and is intended to serve as a resource for researchers in the field of oncology and drug discovery. While direct experimental data for this compound is limited in the public domain, this guide leverages data from structurally similar pyrazolo[1,5-a]pyrimidine compounds to provide a valuable comparative framework.

Executive Summary

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction pathways frequently dysregulated in cancer.[2][3] This guide benchmarks the efficacy of representative pyrazolo[1,5-a]pyrimidine derivatives against the widely used chemotherapeutic agents, Doxorubicin and Cisplatin, across various cancer cell lines.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolo[1,5-a]pyrimidine derivatives and benchmark anticancer drugs against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potential.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 6hMDA-MB-231 (Breast)2.6[4]
A549 (Lung)3.9[4]
DU-145 (Prostate)7.2[4]
Compound 6kMCF-7 (Breast)3.1[5]
Compound 14bHepG-2 (Liver)Comparable to Doxorubicin[6]
Compound 14hMCF-7 (Breast)Comparable to Doxorubicin[6]
Benchmark Anticancer Drugs
DoxorubicinMCF-7 (Breast)~0.5 - 2[7]
HepG-2 (Liver)~0.1 - 1[7]
CisplatinA549 (Lung)~1 - 10[8]
HeLa (Cervical)~1 - 5[8]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line sub-clone.

Mechanism of Action: A Glimpse into Cellular Pathways

Pyrazolo[1,5-a]pyrimidines and the benchmark drugs, Doxorubicin and Cisplatin, induce cancer cell death through distinct yet sometimes overlapping mechanisms.

Pyrazolo[1,5-a]pyrimidines have been shown to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest, and to down-regulate the EGFR/STAT3 signaling pathway, a key cascade in cell proliferation and survival.[2][4][5]

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[9][10]

Cisplatin forms DNA adducts, which trigger DNA damage responses and activate apoptotic pathways.[8]

The following diagram illustrates the key signaling pathways targeted by these compounds.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Derivatives cluster_1 Benchmark Anticancer Drugs P_pyrimidine Pyrazolo[1,5-a] pyrimidine CDK CDK Inhibition P_pyrimidine->CDK EGFR_STAT3 EGFR/STAT3 Inhibition P_pyrimidine->EGFR_STAT3 CellCycleArrest Cell Cycle Arrest (G2/M phase) CDK->CellCycleArrest Apoptosis_P Apoptosis EGFR_STAT3->Apoptosis_P CellCycleArrest->Apoptosis_P Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Apoptosis_B Apoptosis DNA_Damage->Apoptosis_B

Figure 1. Simplified signaling pathways of Pyrazolo[1,5-a]pyrimidines and benchmark drugs.

Experimental Protocols

This section details the standard methodologies for the key in vitro assays used to evaluate the anticancer activity of the compounds discussed.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and benchmark drugs. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with Compound/Drug A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2. Experimental workflow for the MTT assay.
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[15]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[15]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[16]

Conclusion

The available data suggests that pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of anticancer compounds with potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action, often involving the inhibition of key cellular kinases, provides a strong rationale for their further development. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and related compounds. Future studies should focus on direct, head-to-head comparisons with established drugs under standardized conditions to definitively establish their preclinical efficacy and selectivity.

References

Safety Operating Guide

Navigating the Disposal of 5-Chloropyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloropyrazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Chemical safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Spill Management: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal. The affected area should then be cleaned with a suitable solvent, and the cleaning materials should also be treated as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, with particular attention to its classification as a halogenated organic compound.

  • Waste Identification and Segregation:

    • Designate this compound waste as "Halogenated Organic Solid Waste."

    • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any associated hazards.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • The storage area should be secure and away from sources of ignition or incompatible materials.

  • Disposal Request and Collection:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) department.

    • Ensure all required documentation is completed accurately.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded or reused.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as halogenated liquid waste. Subsequent rinsates may also need to be collected, depending on local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G A Start: this compound Waste Generated B Is the waste pure solid or a solution? A->B C Solid Waste B->C Solid D Liquid Waste (e.g., in solvent) B->D Liquid E Place in 'Halogenated Organic Solid Waste' container C->E F Place in 'Halogenated Organic Liquid Waste' container D->F G Are there empty containers? E->G F->G H Triple rinse with appropriate solvent G->H Yes J Seal, label, and store waste containers in designated area G->J No I Collect first rinsate as 'Halogenated Liquid Waste' H->I I->J K Arrange for pickup by EHS/EH&S J->K L End K->L

Caption: Logical workflow for the disposal of this compound.

Regulatory Context

Disposal procedures for hazardous waste are governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance and protocols.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloropyrazolo[1,5-a]pyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile:

  • Name: this compound

  • CAS Number: 29274-24-6

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar compounds, such as 5,7-Dichloropyrazolo[1,5-a]pyrimidine and other chlorinated heterocyclic compounds. These compounds are typically harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.[3]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing or explosion.[4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[4] For prolonged contact, consider heavier-duty gloves. Always inspect gloves before use.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][4]
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[6][7]
Feet Closed-Toe ShoesShoes must cover the entire foot (closed-toe and heel).[3][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and operational.

  • Work Area: Designate a specific area for handling and clearly label it. Keep the area clean and uncluttered.

Weighing and Transferring
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][9]

  • Procedure:

    • Place a weighing paper or boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Record the exact weight.

    • To dissolve, transfer the weighed compound into the appropriate glassware. Rinse the weighing paper with a small amount of the chosen solvent and add it to the glassware to ensure a complete transfer.[8]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[1][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be considered hazardous waste.[8]

  • Waste Container: Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.

Waste Disposal
  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9][10]

  • Professional Disposal: It is recommended to use a licensed chemical waste management company for the final disposal of the hazardous waste.[11][12]

  • Neutralization (if applicable): While not a standard procedure for this class of compounds without specific guidance, some chemical waste can be neutralized to reduce its hazard. This should only be performed by trained personnel who fully understand the reaction chemistry.[10]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer and Dissolve handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Clean Equipment handle3->clean1 Experiment Complete clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 end Store or Proceed with Next Steps clean3->end End of Process

Caption: Workflow for the safe handling of this compound.

References

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